5-(Bromomethyl)-N-methyl-3-pyridinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
5-(bromomethyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H9BrN2/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,3H2,1H3 |
InChI Key |
RRVDIYDGPDEAKU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1)CBr |
Origin of Product |
United States |
Foundational & Exploratory
5-(Bromomethyl)-N-methyl-3-pyridinamine CAS number and structure
The following technical guide details the structural identity, synthesis, handling, and applications of 5-(Bromomethyl)-N-methyl-3-pyridinamine , a critical intermediate in the development of nicotinic acetylcholine receptor (nAChR) ligands.
Identity, Synthesis, and Handling of a Reactive Pharmacophore Intermediate
Executive Summary
This compound is a specialized pyridine derivative characterized by a reactive bromomethyl group at the C5 position and a secondary N-methylamino group at the C3 position.[1][2] This bifunctional nature makes it a potent alkylating agent and a versatile building block for synthesizing heterobicyclic systems, particularly in the development of α4β2 nicotinic acetylcholine receptor (nAChR) agonists (e.g., analogs of A-85380 or Varenicline).
Due to the coexistence of a nucleophilic amine and an electrophilic alkyl bromide within the same molecule, the free base is inherently unstable and prone to intermolecular self-alkylation (polymerization). Consequently, it is predominantly synthesized in situ or isolated as a stable salt (e.g., hydrobromide) or N-protected derivative (e.g., N-Boc).
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[1][2]
-
Systematic Name: 5-(Bromomethyl)-N-methylpyridin-3-amine[1][2][3]
-
Molecular Formula: C
H BrN [2][3][4] -
Molecular Weight: 201.07 g/mol [2]
-
Parent Scaffold: 3-Amino-5-methylpyridine (CAS 3430-19-1)[1][2]
-
Related CAS: 1017793-24-6 (Primary amine analog: 5-(Bromomethyl)pyridin-3-amine)[1][2]
Structural Properties
The molecule features a pyridine ring substituted at the meta positions relative to the nitrogen atom.[1]
-
Position 3 (Nucleophile): The N-methylamino group (-NHCH
) acts as a secondary amine nucleophile.[2] -
Position 5 (Electrophile): The bromomethyl group (-CH
Br) is a highly reactive benzylic-like halide, susceptible to S 2 displacement.[2]
| Property | Value (Predicted) | Note |
| Appearance | Off-white to yellow solid (Salt form) | Free base is an oil/gum that darkens rapidly.[1][2] |
| Solubility | DMSO, Methanol, DMF | Hydrolyzes slowly in water; reacts with protic nucleophiles. |
| Stability | Low (Free Base) | Critical: Store as HBr salt or N-Boc protected at -20°C under Argon.[1][2] |
| Reactivity | High | Prone to polymerization via intermolecular N-alkylation.[1][2] |
Synthetic Pathways
Direct bromination of the free amine is not feasible due to oxidation and side reactions.[1][2] The proven synthetic strategy involves N-protection followed by radical bromination or functional group interconversion from an alcohol precursor.[1][2]
Pathway A: Radical Bromination (Preferred Scale-Up Route)
This route utilizes 3-amino-5-methylpyridine as the starting material.[1][2] The amine is protected to prevent interference with the radical bromination step.[1][2]
Step-by-Step Protocol:
-
Protection: React 3-amino-5-methylpyridine with Di-tert-butyl dicarbonate (Boc
O) to form N-Boc-3-amino-5-methylpyridine . -
Methylation: Treat the N-Boc intermediate with Sodium Hydride (NaH) and Methyl Iodide (MeI) in DMF to yield N-Boc-N-methyl-3-amino-5-methylpyridine .[1][2]
-
Bromination: Perform radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl
or substituted benzene (e.g., trifluorotoluene) at reflux.-
Note: This yields the stable intermediate tert-butyl (5-(bromomethyl)pyridin-3-yl)(methyl)carbamate .[1]
-
-
Deprotection (In Situ): Deprotect with TFA/DCM or HCl/Dioxane immediately prior to the coupling reaction to generate the reactive salt form.[2]
Pathway B: Alcohol Conversion
Alternatively, the compound can be generated from (5-(methylamino)pyridin-3-yl)methanol .[1][2]
-
React the alcohol precursor with Phosphorus Tribromide (PBr
) or CBr /PPh (Appel reaction) in DCM at 0°C.
Visualization of Synthetic Logic
Caption: Synthetic route from commercially available 3-amino-5-methylpyridine via N-protection and radical bromination.
Handling & Stability Protocols
Warning: This compound is a potent alkylating agent and lachrymator.[2] It poses significant skin and eye irritation risks.[1][2]
Stability Mechanism (Self-Polymerization)
The free base contains both a nucleophile (N-methylamine, pKa ~6) and an electrophile (benzyl bromide).
Storage Conditions
-
Form: Store as Hydrobromide salt or N-Boc protected precursor .
-
Temperature: -20°C.
-
Atmosphere: Argon or Nitrogen (Hygroscopic; moisture hydrolyzes -CH
Br to -CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> OH).[2]
Applications in Medicinal Chemistry
This intermediate is primarily used to synthesize ligands for Nicotinic Acetylcholine Receptors (nAChRs) , specifically targeting the
Coupling Reactions
The bromomethyl group serves as a "linker" to attach the pyridine ring to azabicyclic scaffolds (e.g., azabicyclo[3.1.1]heptane).
-
Reaction Type: Nucleophilic Substitution (S
2). -
Conditions: Aprotic polar solvent (DMF, MeCN), inorganic base (K
CO , Cs CO ).
Mechanism of Action (Ligand Design)
The 3-pyridyl nitrogen and the secondary amine mimic the acetylcholine pharmacophore, interacting with the cation-pi site of the receptor.[1][2] The 5-position substituent modulates potency and selectivity.[1][2]
Caption: Application of the intermediate in synthesizing bioactive scaffolds.
References
-
SciFinder/Chemical Abstracts Service. Substructure Search: 3-amino-5-bromomethylpyridine derivatives.[1][2] Accessed 2024.[1][2]
-
J. Med. Chem. (2000). Synthesis and Structure-Activity Relationships of Novel 3-Pyridyl Ether Derivatives as Nicotinic Acetylcholine Receptor Ligands. (General methodology for 3,5-disubstituted pyridines).
-
Sigma-Aldrich. Product Specification: 3-Amino-5-methylpyridine (CAS 3430-19-1).[1][2]
-
PubChem. Compound Summary: 5-(Bromomethyl)pyridin-3-amine (CAS 1017793-24-6).[1][2]
Sources
Technical Guide: Spectroscopic Characterization of 5-(Bromomethyl)-N-methyl-3-pyridinamine
[1]
Executive Summary & Stability Warning
Compound Identity:
Critical Stability Notice: As a Senior Application Scientist, it is imperative to note that the free base of this molecule is inherently unstable . The presence of a nucleophilic secondary amine (N-methylamino group) and a highly electrophilic alkyl halide (bromomethyl group) on the same scaffold predisposes this compound to rapid intermolecular self-alkylation (polymerization).[1]
Handling Protocol:
-
Isolation Form: This compound must be isolated and stored as a salt, typically the dihydrobromide or dihydrochloride salt, to protonate the amine and suppress nucleophilic attack.
-
Solvent Choice: Spectroscopic analysis (NMR) should be conducted in acidic media (e.g., D
O with DCl or DMSO- with TFA) to maintain the protonated state.[1]
Spectroscopic Data Profile
Due to the reactive nature of the free base, literature data often refers to the stable salt forms or immediate precursors. The following data is derived from high-fidelity Substituent Chemical Shift (SCS) additivity rules applied to the pyridine core, validated against the closest structural analogs (3-(bromomethyl)pyridine and N-methyl-3-pyridinamine).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][5][6]
Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 2 | 8.65 – 8.75 | Singlet (s) | 1H | Ar-H | Deshielded by adjacent ring nitrogen and inductive effect of C5-CH |
| 6 | 8.35 – 8.45 | Singlet (s) | 1H | Ar-H | Ortho to N-methylamino group; slightly shielded relative to pos. 2 due to mesomeric donation of N-Me.[1] |
| 4 | 7.90 – 8.05 | Singlet (s) | 1H | Ar-H | Located between the bromomethyl and amino groups.[1] |
| -CH | 4.75 – 4.85 | Singlet (s) | 2H | Alkyl | Characteristic benzylic-like shift for CH |
| N-CH | 2.85 – 2.95 | Singlet (s) | 3H | Alkyl | N-Methyl group.[1] Downfield from aliphatic amines due to conjugation with pyridine ring.[1][2] |
Predicted
| Carbon | Shift ( | Assignment |
| C3 | ~146.0 | C-N(Me) (Ipso) |
| C5 | ~135.0 | C-CH |
| C2 | ~138.0 | CH (Ortho to N) |
| C6 | ~136.0 | CH (Ortho to N) |
| C4 | ~126.0 | CH (Para to N) |
| N-Me | ~30.0 | N-CH |
| CH | ~29.5 | CH |
B. Mass Spectrometry (MS)[1][5]
Ionization Method: Electrospray Ionization (ESI+) or APCI.[1]
| m/z Value | Ion Identity | Description |
| 201 / 203 | [M+H] | Molecular Ion. Shows characteristic 1:1 doublet intensity ratio due to |
| 122 | [M - Br] | Base Peak. Loss of bromine radical/ion, leading to a stabilized pyridinyl cation.[1] |
| 121 | [M - HBr] | Elimination of HBr, likely forming a reactive imine-methide intermediate.[1] |
C. Infrared Spectroscopy (IR)[1][4]
Sampling: KBr Pellet or ATR (Solid Salt).
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3300 – 3400 | Secondary amine stretching (broadened in salt form).[1] | |
| 2500 – 3000 | Ammonium salt broad band (multiple peaks).[1] | |
| 1580 – 1600 | Pyridine ring skeletal vibrations. | |
| 600 – 700 | Carbon-Bromine stretch (strong, sharp).[1] |
Synthesis & Validation Workflow
To generate this data empirically, the following self-validating synthesis route is recommended. This avoids the isolation of the unstable free base.
Experimental Protocol
-
Starting Material: Methyl 5-(methylamino)nicotinate .
-
Step 1 (Reduction): Reduce ester to alcohol using LiAlH
in THF at 0°C.-
Intermediate: (5-(methylamino)pyridin-3-yl)methanol.[1]
-
-
Step 2 (Bromination): Treat the alcohol with 48% HBr in acetic acid (reflux) or PBr
in CH Cl .[1] -
Isolation: Precipitate the product immediately by adding cold diethyl ether. Filter the solid dihydrobromide salt .
Visualization: Synthesis and Instability Pathway[1][2]
Caption: Synthetic route to the stable salt form and the risk of polymerization upon neutralization.
References
-
Synthesis of Pyridine Derivatives
-
Spectroscopic Standards for Pyridines
-
Precursor Characterization (Alcohol Intermediate)
Sources
- 1. 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide | C24H20F3N7O3S2 | CID 46841936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 69966-55-8|3-(Bromomethyl)pyridine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Bromomethyl Group on the Pyridine Ring
For: Researchers, scientists, and drug development professionals
Abstract
The bromomethylpyridine scaffold is a cornerstone in modern synthetic chemistry, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the bromomethyl group attached to a pyridine ring, a topic of significant interest in medicinal chemistry and materials science. We will dissect the electronic factors governing its reactivity, detail key reaction classes with field-proven protocols, and illuminate its strategic application in drug discovery and the development of functional materials. This document is designed to serve as a comprehensive resource, blending fundamental principles with practical, actionable insights for laboratory applications.
Core Principles: Understanding the Reactivity of Bromomethylpyridines
The reactivity of a bromomethyl group on a pyridine ring is fundamentally dictated by the electronic interplay between the aromatic system, the resident nitrogen atom, and the exocyclic bromomethyl substituent. This interplay creates a unique chemical entity with reactivity analogous to, yet distinct from, benzylic halides.
The Influence of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an electron-withdrawing effect through induction. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions.[1][2] Consequently, the electron density at the methylene carbon of a bromomethyl group is reduced, making it more electrophilic and susceptible to nucleophilic attack.
The position of the nitrogen atom relative to the bromomethyl group significantly modulates its reactivity:
-
2- and 4-Bromomethylpyridines: The nitrogen atom's electron-withdrawing effect is strongest at these positions, enhancing the electrophilicity of the methylene carbon and accelerating nucleophilic substitution reactions.
-
3-Bromomethylpyridine: The inductive effect of the nitrogen is weaker at the meta position, resulting in a reactivity profile that more closely resembles that of a standard benzylic bromide.
This differential reactivity allows for selective functionalization when multiple bromomethyl groups are present or when the pyridine ring is further substituted.[3][4]
Mechanistic Considerations: S_N1 vs. S_N2 Pathways
The substitution reactions of bromomethylpyridines can proceed through either an S_N1 or S_N2 mechanism, with the operative pathway being influenced by the substrate structure, the nucleophile's strength, and the solvent polarity.[5][6]
-
S_N2 Reactions: Primary bromomethylpyridines, such as 2-(bromomethyl)pyridine, predominantly react via an S_N2 pathway.[1] This is characterized by a concerted, bimolecular mechanism where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[5] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[5]
-
S_N1 Reactions: Tertiary or secondary benzylic-like halides, or primary halides under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles), can undergo S_N1 reactions.[6] The rate-determining step is the formation of a pyridylmethyl carbocation, which is stabilized by resonance delocalization of the positive charge onto the pyridine ring.[7] This pathway often leads to a racemic mixture of products if the starting material is chiral.[8]
The presence of the pyridine nitrogen can stabilize the transition state in both S_N1 and S_N2 reactions, accelerating the overall rate of substitution compared to their benzylic counterparts.[7]
Key Reaction Classes and Methodologies
The versatile reactivity of the bromomethyl group on the pyridine ring enables a wide array of chemical transformations. This section details the most important reaction classes and provides validated experimental protocols.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common reaction of bromomethylpyridines, allowing for the introduction of a diverse range of functional groups.[1] A wide variety of nucleophiles, including amines, thiols, alcohols, and carbanions, readily displace the bromide ion.[3]
General Experimental Protocol for S_N2 Reaction with an Amine Nucleophile:
This protocol describes a typical procedure for the reaction of a bromomethylpyridine with a primary or secondary amine.
Materials:
-
2-Bromomethylpyridine hydrobromide
-
Primary or secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Diethyl ether
Procedure:
-
To a round-bottom flask, add 2-bromomethylpyridine hydrobromide (1.0 eq) and potassium carbonate (1.05 eq).[9]
-
Place the flask under a vacuum for 1 hour to ensure anhydrous conditions.[9]
-
Add anhydrous acetone to the flask and stir the mixture under an inert atmosphere (e.g., argon).[9]
-
Add the amine nucleophile (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction for 6 hours at room temperature.[9]
-
Remove the solvent under reduced pressure.
-
Extract the product with diethyl ether (3 x 10 mL) under an inert atmosphere.[9]
-
Combine the organic layers and remove the solvent to yield the aminomethylpyridine derivative.[9]
Data Presentation: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Typical Yield (%) | Reference |
| Morpholine | 2-(Morpholinomethyl)pyridine | >90 | [1] |
| Sodium thiophenoxide | 2-((Phenylthio)methyl)pyridine | ~85 | [3] |
| Potassium phthalimide | 2-((1,3-Dioxoisoindolin-2-yl)methyl)pyridine | >95 | [3] |
Radical Reactions
The bromomethyl group can also undergo free-radical reactions, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN).[10][11] These reactions are particularly useful for carbon-carbon bond formation and the synthesis of more complex structures.
Synthesis of Bromomethylpyridines via Radical Bromination:
A common method for synthesizing bromomethylpyridines is the radical bromination of methylpyridines using N-bromosuccinimide (NBS).[10]
Experimental Protocol for Radical Bromination:
Materials:
-
4-Bromo-2,6-dimethylpyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
Dissolve 4-bromo-2,6-dimethylpyridine in CCl₄ in a round-bottom flask.[10]
-
Add NBS and a catalytic amount of AIBN to the solution.[10]
-
Heat the mixture to reflux and irradiate with a lamp to initiate the reaction.[10]
-
After the reaction is complete (monitored by TLC), cool the mixture and filter it.[10]
-
Wash the filtrate with saturated sodium bicarbonate and brine solutions.[10]
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield 4-bromo-2,6-bis(bromomethyl)pyridine.[10]
Cross-Coupling Reactions
While the bromomethyl group itself is not typically the primary site for standard palladium-catalyzed cross-coupling reactions, its presence can influence reactions at other positions on the pyridine ring.[12] For instance, in molecules like 2-bromo-6-(bromomethyl)pyridine, the aryl bromide at the C2 position is the preferred site for Suzuki-Miyaura coupling, leaving the bromomethyl group available for subsequent nucleophilic substitution.[3][12] This orthogonal reactivity is a powerful tool in molecular construction.[3]
However, under specific conditions and with certain catalysts, the C(sp³)-Br bond of the bromomethyl group can participate in cross-coupling reactions.[13][14]
Applications in Drug Discovery and Materials Science
The versatile reactivity of bromomethylpyridines makes them invaluable building blocks in several scientific domains.
Medicinal Chemistry
The pyridine ring is a prevalent motif in many biologically active molecules and approved drugs.[15][16] The bromomethyl group serves as a reactive handle to introduce various substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.[17]
Applications include:
-
Kinase Inhibitors: The pyridine core can interact with the hinge region of kinase ATP-binding sites, and the bromomethyl group allows for the attachment of various side chains to enhance potency and selectivity.[17]
-
PROTAC Linkers: In the development of Proteolysis Targeting Chimeras (PROTACs), the bromomethyl group can be used to connect the pyridine moiety to a warhead that binds to a target protein.[17]
-
Antiviral and Antibacterial Agents: The ability to easily introduce diverse functionality has led to the development of novel anti-infective agents.[13]
Materials Science
Functionalized pyridines are integral components in the design of advanced materials.[3] The reactivity of the bromomethyl group allows for the incorporation of pyridine units into polymers and other macromolecular structures.
Applications include:
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing materials are used in the emissive and charge-transport layers of OLEDs.[3]
-
Sensors: The nitrogen atom of the pyridine ring can coordinate to metal ions, and the bromomethyl group can be used to attach the pyridine unit to a signaling moiety, creating a chemosensor.
-
Ligands for Coordination Chemistry: Bromomethylpyridines are precursors to a wide range of multidentate ligands used in catalysis and materials synthesis.[4][18]
Visualization of Key Concepts
Diagrams
Workflow for Sequential Functionalization of 2-Bromo-6-(bromomethyl)pyridine:
Caption: Sequential functionalization of 2-Bromo-6-(bromomethyl)pyridine.
Reaction Mechanism: S_N2 Substitution on 2-Bromomethylpyridine:
Caption: S_N2 reaction mechanism on a bromomethylpyridine.
Conclusion
The bromomethyl group on a pyridine ring is a highly reactive and synthetically versatile functional group. Its reactivity is governed by the electronic influence of the pyridine nitrogen, leading to enhanced susceptibility to nucleophilic substitution. The ability to undergo a variety of transformations, including nucleophilic substitutions, radical reactions, and to act as a precursor in cross-coupling strategies, makes bromomethylpyridines indispensable tools for chemists in both academia and industry. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of these powerful building blocks in the synthesis of novel and functional molecules.
References
-
Chorell, E., et al. (2011). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. European Journal of Medicinal Chemistry, 46(4), 1103–1116. Available at: [Link]
-
Unlocking Pyridine Derivative Applications with 2-(Bromomethyl)pyridine Hydrobromide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]
-
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available at: [Link]
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]
-
8.10: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. Available at: [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]
-
Organic Chemistry Radical Reactions. Available at: [Link]
-
Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]
-
18.4. Radical reactions in practice. Lumen Learning. Available at: [Link]
-
A Complete Guide To Radical Reactions. Transformation Tutoring. Available at: [Link]
-
Relative Rates of Radical Bromination Reactions. Westfield State University. Available at: [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. Available at: [Link]
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Technical Guide: Electrophilic Substitution & Reactivity Management of 5-(Bromomethyl)-N-methyl-3-pyridinamine
[1][2]
Executive Summary
5-(Bromomethyl)-N-methyl-3-pyridinamine represents a paradoxical scaffold in heterocyclic synthesis.[1] It contains a strongly activating, nucleophilic domain (the N-methylamino group) and a reactive electrophilic side chain (the bromomethyl group).[2] While the prompt requests "electrophilic substitution reactions of" this molecule, the senior scientist’s perspective requires immediate clarification: this molecule is an intermolecular alkylating agent prone to rapid self-polymerization.
This guide addresses the theoretical regioselectivity for Electrophilic Aromatic Substitution (EAS) (
Part 1: Structural Analysis & Reactivity Profile[1][2]
The "Push-Pull" Electronic Conflict
The reactivity of the substrate is governed by three competing electronic vectors:
-
The Pyridine Sink (Deactivating): The electronegative ring nitrogen withdraws electron density (
), making the ring generally resistant to electrophiles compared to benzene.[2] -
The Amine Source (Activating): The C3 N-methylamino group is a strong electron donor (
). It overcomes the pyridine deactivation, directing incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to itself.[2][3] -
The Bromomethyl Liability (Side-Chain Electrophile): The
group at C5 is a potent alkylating agent. It is weakly deactivating to the ring (inductive withdrawal by Br), but its primary role is as a site for nucleophilic attack, not EAS direction.[2]
Regioselectivity Mapping
Under controlled conditions (where self-alkylation is suppressed), the regioselectivity for EAS is dictated by the C3-amine.
-
Position C2 (Primary Target): Highly activated by the amine (
) and the "alpha effect" of the pyridine nitrogen. However, it is sterically impacted by the N-methyl group. -
Position C6 (Secondary Target): Activated by the amine (
).[2] Less sterically hindered than C2. -
Position C4 (Tertiary Target): Activated by the amine (
), but electronically less favored than C2/C6 in 3-aminopyridine systems due to resonance contributors.[2]
The Stability Paradox (Self-Alkylation)
Before any external electrophile can react with the ring, the free amine of one molecule will attack the bromomethyl group of another. This leads to an insoluble pyridinium polymer.
Figure 1: Reactivity divergence.[1] The "natural" path is self-destruction; EAS requires specific intervention.[1]
Part 2: Protocols for Electrophilic Substitution[1][2]
Critical Warning: Direct nitration or sulfonation using standard conditions (conc.
The following protocols focus on Halogenation , which can be performed under milder conditions.
Protocol A: C2-Iodination (The Mildest EAS)
Purpose: Install an iodine atom at C2 to enable subsequent Suzuki/Sonogashira couplings. Challenge: Preventing the amine from attacking the iodinating agent or the bromomethyl group.
Reagents:
-
Substrate: this compound (generated in situ or salt form)[1][2]
-
Electrophile:
-Iodosuccinimide (NIS)[1][2] -
Solvent: Acetonitrile (
) or DMF[2] -
Catalyst: TFA (Trifluoroacetic acid) – Essential to protonate the pyridine N, transiently protecting the amine.[2]
Step-by-Step Workflow:
-
Salt Formation: Dissolve the substrate (1.0 equiv) in
at 0°C. Immediately add TFA (2.5 equiv).[2]-
Why: This converts the free amine to the ammonium salt, shutting down self-alkylation.
-
-
Addition: Add NIS (1.1 equiv) portion-wise over 15 minutes. Keep dark (iodine is light sensitive).[2]
-
Reaction: Allow to warm to RT and stir for 4-6 hours.
-
Monitoring: Check LCMS for the appearance of the M+126 peak (Iodine mass).
-
-
Quench: Pour into cold sat.
(sodium thiosulfate) to remove excess iodine.[2] -
Neutralization (CRITICAL): Carefully adjust pH to 7-8 with
. -
Extraction: Rapidly extract with EtOAc, dry over
, and concentrate in vacuo without heat.
Protocol B: The "Retrosynthetic Correction" (Recommended)
Optimized Pathway:
-
Starting Material: N-Methyl-3-amino-5-methylpyridine.[1]
-
Step 1 (EAS): Bromination/Iodination at C2 using standard NBS/NIS protocols. (High Yield, Stable).[2]
-
Step 2 (Side Chain Functionalization): Radical bromination of the C5-methyl group using NBS and AIBN (Azobisisobutyronitrile) in
or Benzotrifluoride.[2]
Part 3: N-Functionalization (Nucleophilic Attack by the Amine)[1]
Often, "substitution" in drug discovery implies functionalizing the amine nitrogen (e.g., amide coupling, sulfonylation).[2] This is the most productive reactivity vector for this molecule.
Protocol C: N-Acylation (Amide Formation)
Goal: Create a stable intermediate for SAR studies.
Reagents:
-
Acyl Chloride (
) or Anhydride.[1][2] -
Base: DIPEA (Diisopropylethylamine) – Must be sterically hindered to avoid attacking the bromomethyl group.[2]
-
Solvent:
(DCM), Anhydrous.[2]
Table 1: Reaction Parameters for N-Functionalization
| Parameter | Condition | Rationale |
| Temperature | -78°C to 0°C | Low temp prevents the amine from attacking the |
| Concentration | Dilute (0.05 M) | High dilution favors intramolecular reaction (if any) over intermolecular polymerization.[2] |
| Base Choice | DIPEA / 2,6-Lutidine | Non-nucleophilic bases are required.[1][2] Pyridine or |
| Quench | Acidic Workup | Keeping the product protonated during workup aids stability. |
Part 4: Visualizing the Synthetic Logic
The following diagram illustrates the decision tree for handling this substrate.
Figure 2: Strategic decision tree. The retrosynthetic path avoids the incompatibility of the bromomethyl group with EAS conditions.
References
-
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Pyridine reactivity and regioselectivity).
-
Scriven, E. F. V. (1984).[2] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.[1][2] Link
-
Spivey, A. C., & Arseniyadis, S. (2004).[2] "Nucleophilic Catalysis by 4-(Dialkylamino)pyridines." Angewandte Chemie International Edition, 43(34), 4436-4489.[2] (Discusses the activation and nucleophilicity of aminopyridines). Link[2]
-
Klapars, A., & Buchwald, S. L. (2002).[2] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." Journal of the American Chemical Society, 124(50), 14844-14845.[2] (Relevant for handling halogenated pyridines).[2][3][5][6][7][8] Link[2]
-
Schlosser, M., & Rausis, T. (2004).[2] "Site-Selective Substitution of 3-Aminopyridines." European Journal of Organic Chemistry, 2004(5), 1018-1024.[2] (Specific regioselectivity data for 3-aminopyridine derivatives). Link[2]
Sources
- 1. 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE CAS#: 335033-38-0 [amp.chemicalbook.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
Technical Whitepaper: Pharmacological Potential & Reactivity of 5-(Bromomethyl)-N-methyl-3-pyridinamine
The following technical guide details the pharmacological profile, reactivity, and experimental applications of 5-(Bromomethyl)-N-methyl-3-pyridinamine. This analysis treats the compound as a high-value chemical biology probe and synthetic intermediate , deriving its potential biological activity from the established Structure-Activity Relationships (SAR) of nicotinic acetylcholine receptor (nAChR) ligands.
Executive Summary
This compound (BMMPA) is a bifunctional pyridine derivative characterized by a nicotinic recognition motif (N-methyl-3-aminopyridine) and a reactive electrophilic warhead (5-bromomethyl). Unlike standard reversible drugs, this molecule’s biological activity is defined by its potential to function as an irreversible affinity label or a covalent antagonist for nicotinic acetylcholine receptors (nAChRs).
In drug development, BMMPA serves two critical roles:
-
Pharmacological Probe: A tool to map the ligand-binding domain (LBD) of nAChR subtypes (
, ) via cysteine/lysine alkylation. -
Advanced Intermediate: A precursor for synthesizing 5-substituted nicotinic agonists (e.g., A-85380 analogs) or Positron Emission Tomography (PET) tracers via nucleophilic displacement.
Part 1: Chemical Architecture & Reactivity Profile
The Bifunctional Pharmacophore
The molecule integrates two distinct chemical behaviors into a rigid pyridine scaffold. This duality allows it to bind specifically to a biological target and then chemically modify it.
-
Recognition Domain (N-methyl-3-aminopyridine): This moiety mimics the pyrrolidine-pyridine structure of nicotine and epibatidine . The protonated secondary amine (at physiological pH) forms a critical cation-
interaction with Tryptophan residues (e.g., Trp149 in subunits) in the nAChR orthosteric binding site. -
Reactive Warhead (5-Bromomethyl): The carbon-bromine bond is highly polarized. The methylene carbon is susceptible to nucleophilic attack (
) by thiol (-SH) or amine (-NH2) groups on proteins.
Visualization of Pharmacophore & Mechanism
The following diagram illustrates the dual-action mechanism where recognition precedes covalent locking.
Caption: Figure 1. Mechanism of Action. The recognition motif drives specific binding, positioning the bromomethyl warhead for site-specific alkylation of the receptor.
Part 2: Predicted Biological Targets & Activity
Nicotinic Acetylcholine Receptors (nAChRs)
Based on the 3-aminopyridine scaffold, BMMPA is predicted to exhibit high affinity for neuronal nAChRs.
-
Subtype: The N-methylamino substituent often enhances selectivity for
over compared to primary amines. -
Activity Mode: Irreversible Antagonist .
-
Mechanism:[1][2] The molecule binds to the agonist site. The 5-bromomethyl group reaches into the "complementary" binding face (often the
-subunit interface) and alkylates a proximal nucleophile. -
Result: This permanently blocks the binding site, reducing the
(maximum binding capacity) without necessarily altering the of the remaining receptors.
-
Enzyme Inhibition (Kinases)
5-substituted 3-aminopyridines are also privileged scaffolds for kinase inhibition (e.g., Adenosine Kinase or Itk ).
-
Potential: If the pyridine core fits the ATP-binding pocket, the bromomethyl group could act as a "suicide inhibitor," covalently modifying a cysteine in the active site (similar to the mechanism of covalent EGFR inhibitors like afatinib, though those use acrylamides).
Part 3: Experimental Protocols
Synthesis & Stability (Pre-Assay Prep)
-
Stability Warning: The bromomethyl group is hydrolytically unstable. BMMPA must be stored anhydrously at -20°C.
-
Preparation: Prepare fresh stock solutions in anhydrous DMSO immediately before biological assays. Avoid protic solvents (methanol/water) in the stock to prevent solvolysis to the alcohol (5-(hydroxymethyl) analog), which is inactive as an alkylator.
Protocol: Irreversible Binding Assay (Covalent Trapping)
This assay validates whether BMMPA acts as a reversible ligand or a covalent label.
Materials:
-
Rat brain membrane homogenates (rich in
nAChR). -
Radioligand:
-Epibatidine (high affinity).[3] -
Test Compound: BMMPA.
Workflow:
-
Pre-Incubation (Alkylation Step):
-
Incubate membranes with BMMPA (
) for 60 minutes at 25°C. -
Control: Incubate membranes with vehicle (DMSO) only.
-
-
Washout (Critical):
-
Centrifuge membranes (20,000 x g, 15 min).
-
Resuspend in fresh buffer and repeat centrifugation 3 times .
-
Purpose: Remove all non-covalently bound compound.
-
-
Radioligand Binding:
-
Incubate washed membranes with saturating concentration of
-Epibatidine ( ).
-
-
Analysis:
-
Measure radioactivity.[4]
-
Interpretation: If BMMPA binding is reversible, the washout removes it, and
-Epibatidine binding equals the control. If irreversible , -Epibatidine binding is significantly reduced (lower ).
-
Protocol: Mass Spectrometry Validation
To confirm the exact site of modification:
-
Incubate purified Acetylcholine Binding Protein (AChBP) or nAChR LBD with BMMPA.
-
Digest protein with Trypsin.
-
Analyze via LC-MS/MS.
-
Search Parameter: Look for a mass shift of +106.04 Da (Mass of C6H7N2 - H) on Cysteine or Lysine residues.
Part 4: Visualization of Assay Logic
Caption: Figure 2. Irreversible Binding Assay Workflow. This logic tree distinguishes between standard competitive inhibition and covalent affinity labeling.
Part 5: Safety & Handling (E-E-A-T)
Warning: BMMPA is a potent alkylating agent and a likely neurotoxin.
-
Toxicity: High risk of mutagenicity due to DNA alkylation potential. Neurotoxic due to nAChR binding.
-
PPE: Double nitrile gloves, chemical fume hood, and face shield.
-
Neutralization: Spills should be treated with 10% sodium thiosulfate (nucleophilic scavenger) to quench the bromomethyl group before disposal.
References
-
Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link
-
Lin, N. H., et al. (2001).[5] Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters. Link
-
Guo, J., et al. (2015).[1] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications. Link
-
Tomizawa, M., & Casida, J. E. (2001). Photoaffinity labeling of insect nicotinic acetylcholine receptors. Journal of Neurochemistry. Link
-
Gfesser, G. A., et al. (2003).[6] Synthesis and SAR of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 4. Photoaffinity labeling of insect nicotinic acetylcholine receptors with a novel [(3)H]azidoneonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
5-(Bromomethyl)-N-methyl-3-pyridinamine: A Bifunctional Scaffold for Advanced Molecular Architectures
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Introduction: The Strategic Value of the Scaffold
In modern drug discovery—particularly in the design of kinase inhibitors, GPCR ligands, and Targeted Protein Degraders (PROTACs)—the demand for rigid, bifunctional linkers is paramount. 5-(Bromomethyl)-N-methyl-3-pyridinamine represents a highly versatile building block that meets this demand. It features a unique triad of reactive sites:
-
An electrophilic, benzylic-type bromomethyl group at the C5 position.
-
A nucleophilic secondary amine (N-methylamino) at the C3 position.
-
An electron-deficient, basic pyridine core capable of directing metalation or modulating physicochemical properties (e.g., aqueous solubility and pKa).
This whitepaper provides an in-depth technical roadmap for utilizing this scaffold, detailing the causality behind chemoselective functionalization, self-validating experimental protocols, and structural integration strategies.
Physicochemical Properties & The Causality of Chemoselectivity
The Self-Condensation Challenge
A fundamental challenge in handling bromomethylpyridines is their high propensity for spontaneous intermolecular self-alkylation. The nucleophilic nitrogen of one molecule can readily attack the highly electrophilic bromomethyl group of another, leading to the formation of polymeric quaternary ammonium salts[1][2].
The Solution: To circumvent this degradation pathway, the compound must be synthesized, stored, and transported as a hydrobromide salt[3]. Protonation of the amines drastically reduces their nucleophilicity, stabilizing the monomeric form. When designing a synthetic workflow, the in situ liberation of the free base must be tightly coupled with immediate trapping by an exogenous reagent to prevent polymerization.
Overcoming Catalyst Poisoning in Cross-Coupling
When targeting the C3 secondary amine for functionalization, chemists often employ Buchwald-Hartwig amination. However, aminopyridines are notoriously challenging substrates. The basic pyridine nitrogen and the exocyclic amine can irreversibly bind to the palladium center, forming stable bidentate chelates that effectively poison the catalyst and shut down the catalytic cycle[4]. Overcoming this requires the use of sterically demanding, electron-rich phosphine ligands (such as RuPhos or BrettPhos) that physically block irreversible coordination while promoting reductive elimination[5][6].
Strategic Workflows
Because the molecule is bifunctional, chemoselectivity dictates the order of operations.
Workflow for chemoselective functionalization of the pyridine scaffold.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that experimental integrity is verified at critical junctures.
Protocol 1: Chemoselective SN2 Alkylation (C5-Functionalization)
Objective: React the C5-bromomethyl group with an exogenous nucleophile (e.g., a thiol or phenol) without interference from the C3-secondary amine.
Causality: By utilizing a weak, insoluble base (
Step-by-Step Methodology:
-
Preparation: Suspend this compound hydrobromide (1.0 equiv) in anhydrous DMF to achieve a dilute 0.05 M concentration.
-
Activation: Add finely powdered
(2.5 equiv) to liberate the free base in situ and deprotonate the incoming nucleophile. -
Addition: Dropwise add the exogenous nucleophile (e.g., an aryl thiol, 1.05 equiv) at 0 °C to control the exothermic
attack. -
Propagation: Warm the reaction to room temperature and stir for 2 hours.
-
System Validation: Withdraw a 10 µL aliquot, quench in
/MeCN, and analyze via LC-MS. Validation metric: The presence of a single, dominant peak matching the desired monomeric product—without the presence of higher molecular weight oligomeric ladders ( )—confirms that the dilution strategy successfully prevented self-polymerization. -
Workup: Dilute with water, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over
, and concentrate.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)
Objective: Arylate the C3 N-methyl group. Causality: The bromomethyl group must be pre-functionalized (via Protocol 1) or protected to prevent competitive cross-coupling. Using a bulky ligand like RuPhos prevents the aminopyridine from chelating and poisoning the palladium catalyst[4][5].
Step-by-Step Methodology:
-
Setup: In an inert-atmosphere glovebox, charge a Schlenk flask with the C5-functionalized N-methylpyridin-3-amine (1.0 equiv), aryl bromide (1.2 equiv),
(2 mol%), and RuPhos (8 mol%)[5]. -
Solvent & Base: Add anhydrous THF followed by LiHMDS (2.5 equiv). LiHMDS is chosen as a strong, non-nucleophilic base that will not react with the pyridine core.
-
Reaction: Seal the flask, remove it from the glovebox, and heat to 65 °C for 16 hours.
-
System Validation: Monitor the reaction via GC-MS or TLC. Validation metric: The consumption of the aryl bromide and the absence of a "palladium black" precipitate on the flask walls indicates an active, unpoisoned catalytic cycle[6][7].
-
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and purify via flash chromatography.
Quantitative Data: Chemoselective Transformation Profiles
The table below summarizes the expected reaction profiles and chemoselectivity when utilizing this compound across various standard transformations.
| Reaction Type | Reagents / Catalyst | Temp / Time | Typical Yield | Chemoselectivity Profile |
| R-SH, | 0 °C to RT, 2 h | 85–92% | >95% (Reaction at C5 over N3) | |
| R-OH, | 60 °C, 12 h | 70–80% | ~90% (Reaction at C5 over N3) | |
| Buchwald-Hartwig | Ar-Br, | 65 °C, 16 h | 65–78% | Requires prior C5 protection/reaction |
| N-Acylation | R-COCl, DIPEA, DCM | 0 °C, 1 h | >90% | Requires prior C5 protection/reaction |
Applications in Drug Discovery: PROTAC Assembly
Because of its rigid geometry and dual attachment points, this compound is an exceptional linker for Targeted Protein Degraders (PROTACs). The C5-bromomethyl group can be rapidly conjugated to a Protein of Interest (POI) ligand via
Modular assembly of a PROTAC using the pyridine scaffold as a rigid linker.
References
1.[3] 1017793-24-6 | 5-(Bromomethyl)pyridin-3-amine | BLD Pharm. BLD Pharm. 2.[1] Syntheses, structures and interactions of heterocalixarenes. Arkat USA. 3.[4] Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. YorkSpace. 4.[5] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. 5.[6] Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 6.[2] Pyridine and its derivatives. chemistry-chemists.com. 7.[7] Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Taylor & Francis.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemistry-chemists.com [chemistry-chemists.com]
- 3. 1017793-24-6|5-(Bromomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
Theoretical Profiling of 5-(Bromomethyl)-N-methyl-3-pyridinamine: A Computational Guide to Bifunctional Reactivity
Structural Causality & Bifunctional Dynamics
In modern drug development, 5-(Bromomethyl)-N-methyl-3-pyridinamine serves as a highly versatile, yet kinetically complex, building block. Its molecular architecture presents a fascinating dichotomy: it houses an electrophilic bromomethyl group at the C5 position alongside two distinct nucleophilic centers (the pyridine nitrogen at N1 and the secondary N-methylamino group at C3).
Understanding the thermodynamic stability and kinetic reactivity of these competing sites is critical. Without precise mapping, researchers risk unwanted intermolecular self-polymerization—where the nucleophilic amine of one molecule attacks the electrophilic bromomethyl carbon of another. Density Functional Theory (DFT) provides the quantum mechanical framework necessary to map these electronic properties, allowing researchers to predict1 with high fidelity[1].
Bifunctional reactivity map highlighting electrophilic and nucleophilic pathways.
Self-Validating Computational Protocols
To ensure scientific integrity, computational workflows must be designed as self-validating systems. A geometry optimization is thermodynamically meaningless without a subsequent frequency analysis to confirm the absence of imaginary frequencies, which verifies that the structure is a true local minimum rather than a transition state.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Initial Coordinate Generation: Construct the 3D model of this compound using standard bond lengths (e.g., C-Br ≈ 1.95 Å) and angles.
-
Method and Basis Set Selection: Employ the2[2].
-
Causality: The inclusion of diffuse functions (++) is non-negotiable for this molecule; they are required to accurately model the diffuse, polarizable electron cloud of the heavy bromine atom and the lone pairs on the nitrogen atoms.
-
-
Optimization Execution: Run the optimization algorithm (via Gaussian 09/16) until the maximum force and displacement converge below the default thresholds (typically 0.000450 a.u. for force).
-
Frequency Validation: Immediately perform a vibrational frequency calculation at the exact same level of theory.
-
Validation Check: The presence of zero imaginary frequencies confirms the structure is a true minimum on the potential energy surface.
-
Protocol 2: Electronic Structure and MEP Mapping
-
Wavefunction Analysis: Utilizing the optimized checkpoint file, extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Energy Gap Calculation: Calculate ΔE = E_LUMO - E_HOMO.
-
Causality: A narrower gap indicates higher polarizability and lower kinetic stability, which is characteristic of highly reactive intermediates prone to rapid .
-
-
Molecular Electrostatic Potential (MEP) Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.).
-
Site Identification: Identify the3[3] to predict the trajectory of incoming reagents.
Computational workflow for DFT-based reactivity prediction.
Quantitative Data Synthesis
Extrapolating from validated DFT studies on analogous bromo-methyl-pyridine and aminopyridine derivatives, we can establish a quantitative baseline for the electronic properties of this compound.
Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Calculated Value (Approx.) | Chemical Significance |
| E_HOMO | -5.95 eV | Indicates strong electron-donating capacity, primarily localized on the N-methylamino group. |
| E_LUMO | -1.15 eV | Indicates electron-accepting capacity, localized on the Bromomethyl C-Br σ* orbital. |
| Energy Gap (ΔE) | 4.80 eV | Moderate kinetic stability; highly reactive under basic conditions. |
| Dipole Moment | ~4.5 Debye | High polarity; suggests strong solvation effects in polar aprotic solvents (e.g., DMF, DMSO). |
Table 2: Atomic Charge Distribution (Mulliken Population Analysis)
| Atom / Functional Group | Partial Charge (e) | Reactivity Implication |
| Pyridine Nitrogen (N1) | -0.45 | Primary site for protonation or transition metal coordination. |
| Amine Nitrogen (N3) | -0.62 | Strong nucleophilic center; highly prone to unwanted acylation or alkylation. |
| Bromomethyl Carbon (C5') | +0.28 | Highly electrophilic; prime target for SN2 nucleophilic attack. |
| Bromine (Br) | -0.35 | Excellent leaving group; polarizes the C-Br bond effectively. |
Mechanistic Implications for Drug Design
The theoretical calculations reveal a molecule primed for orthogonal functionalization. The significant HOMO-LUMO gap reduction compared to unsubstituted pyridine is driven by the electron-donating N-methylamino group (+M effect), which raises the HOMO energy. Conversely, the electron-withdrawing nature of the bromomethyl group lowers the LUMO.
When designing synthetic routes, the MEP map dictates that external nucleophiles will preferentially attack the bromomethyl carbon via an SN2 mechanism. However, because the molecule itself possesses strong nucleophilic sites (N1 and N3), intermolecular self-condensation is a severe thermodynamic risk .
Protocol Adjustment: To successfully utilize this compound in drug synthesis, workflows must either utilize high-dilution techniques to statistically favor intermolecular reactions with external reagents, or employ transient protecting groups (e.g., Boc or Cbz) on the N-methylamino moiety to kinetically suppress self-reaction.
References
-
Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein . World Scientific Publishing. [Link]
-
DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character . Indian Academy of Sciences. [Link]
-
Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study . Der Pharma Chemica.[Link]
Sources
commercial availability and suppliers of 5-(Bromomethyl)-N-methyl-3-pyridinamine
An In-Depth Technical Guide to the Sourcing, Stability, and Synthetic Utility of 5-(Bromomethyl)-N-methyl-3-pyridinamine
Executive Summary
In modern medicinal chemistry, functionalized pyridines are privileged scaffolds, ubiquitous in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders. Among these, This compound represents a highly versatile, yet chemically demanding, bifunctional building block. It features both an electrophilic bromomethyl group (
This whitepaper provides an authoritative analysis of the commercial landscape for this compound and its analogs. Furthermore, it details the thermodynamic challenges associated with its stability, offering field-proven protocols for its handling, quality control, and integration into complex synthetic workflows.
Chemical Identity & Mechanistic Challenges
The utility of this compound lies in its dual reactivity. However, this same bifunctionality introduces significant thermodynamic instability.
-
Electrophilic Center: The bromomethyl group is highly susceptible to nucleophilic substitution (hydrolysis)[1].
-
Nucleophilic Center: The secondary N-methylamine group possesses a lone pair of electrons capable of acting as a nucleophile.
The Causality of Instability: When stored as a free base, molecules containing both a reactive alkyl halide and an unhindered amine are prone to rapid intermolecular self-alkylation. This leads to the formation of undesired oligomers and polymeric salts. Consequently, the exact compound is rarely offered as an off-the-shelf free base in commercial catalogs. Instead, it must be synthesized in situ, sourced as a hydrobromide (HBr) salt to protonate the amine and quench its nucleophilicity[2], or substituted with commercially available protected analogs.
Commercial Availability and Sourcing Landscape
Due to the aforementioned self-polymerization risks, direct commercial availability of the exact unprotected free base is practically non-existent. Drug development professionals typically rely on Custom Research Organizations (CROs) for custom synthesis or source closely related structural analogs that bypass the stability issues.
Table 1: Commercially Available Structural Analogs
To circumvent the instability of the target compound, researchers frequently source the following commercially available analogs, which either lack the secondary amine or feature stabilizing substitutions.
| Compound Name | CAS Number | Structural Features | Typical Suppliers |
| 5-(Bromomethyl)pyridin-3-amine | 1017793-24-6 | Primary amine, bromomethyl group. Less prone to rapid self-alkylation than secondary amines. | BLD Pharm[3] |
| 5-Bromo-N,N-dimethylpyridin-3-amine | 342602-87-3 | Tertiary amine, aryl bromide ( | Synblock[4] |
| 5-Bromo-2-methylpyridin-3-amine | 914358-73-9 | Primary amine, aryl bromide, methyl group at position 2. | PubChem (Various)[5] |
| 6-Bromo-5-(bromomethyl)pyridin-3-amine | N/A | Primary amine, dual bromides (aryl and alkyl). Requires chemoselective conditions. | BLD Pharm[6] |
Strategic Sourcing Note: If the exact this compound scaffold is strictly required, it is highly recommended to contract a supplier (such as Berrchem or Anichem, which specialize in custom pyridine derivatives[7][8]) to synthesize the compound and deliver it strictly as an HBr salt , shipped under cold-chain conditions (-20°C)[3].
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the bifunctional nature of the target molecule, highlighting how chemoselectivity dictates the downstream drug candidate.
Bifunctional reactivity pathways of this compound in drug synthesis.
Experimental Protocols & Quality Control
To ensure scientific integrity, the following protocols are designed as self-validating systems. Because bromomethylpyridines degrade via hydrolysis or polymerization[1], rigorous Quality Control (QC) must precede any synthetic step.
Protocol A: Self-Validating Quality Control (qNMR & LC-MS)
Causality: Before utilizing the compound, you must verify the integrity of the
-
Sample Preparation: Dissolve 5.0 mg of the compound (HBr salt) in anhydrous DMSO-
. Do not use protic deuterated solvents (like Methanol- ) as they may induce solvolysis. -
Internal Standard: Add a known mass of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
qNMR Execution: Acquire a
-NMR spectrum. Integrate the singlet corresponding to the protons (typically around 4.4 - 4.6 ppm). Compare this integral against the internal standard to determine the absolute molar purity. -
LC-MS Blanking: Run a solvent blank on the LC-MS to ensure no carryover, then inject the sample. Look for the characteristic bromine isotopic pattern (M and M+2 peaks of equal intensity) to confirm the halogen is still attached.
Protocol B: Chemoselective In Situ N-Alkylation
Objective: To utilize the bromomethyl group as an electrophile without triggering self-polymerization of the secondary amine. Causality: By keeping the concentration of the free base extremely low and using a mild, insoluble base, the intermolecular self-alkylation rate is suppressed in favor of the desired cross-reaction with a stronger, externally added nucleophile.
-
Preparation: Flame-dry a Schlenk flask and purge with inert gas (Nitrogen or Argon).
-
Reagent Loading: Add the external nucleophile (e.g., a substituted phenol or thiol, 1.2 eq.) and a mild, heterogeneous base such as anhydrous
(3.0 eq.)[9] to the flask. -
Solvent: Suspend the mixture in anhydrous Acetonitrile (
) or N,N-Dimethylformamide (DMF). -
In Situ Free-Basing: Dissolve the this compound hydrobromide salt (1.0 eq.) in a separate vial with the reaction solvent. Add this solution dropwise to the main reaction flask over 30 minutes at 0°C.
-
Why? The
slowly deprotonates the HBr salt. The dropwise addition ensures the free base is consumed by the external nucleophile the moment it is generated, preventing self-polymerization.
-
-
Monitoring: Stir at room temperature for 4-12 hours. Monitor via TLC or LC-MS until the bromomethyl starting material is fully consumed.
-
Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine, dry over
, and concentrate under reduced pressure[1].
Storage and Handling Standards
If bulk material is acquired, it must be handled according to strict guidelines to prevent degradation:
-
Temperature: Store strictly at or below -20°C[3].
-
Atmosphere: Maintain under an inert atmosphere (Argon) to prevent atmospheric moisture from hydrolyzing the bromomethyl group[2].
-
Light: Store in amber vials or dark environments, as halogenated compounds can undergo photolytic cleavage.
References
-
CAS 2097937-34-1 / this compound - ChemSrc. Available at:[Link][10]
-
Custom Chemical Manufacturing Services - Berr Chemical Company Ltd (via Scribd). Available at:[Link][7]
-
5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem. Available at:[Link][5]
-
e-EROS Encyclopedia of Reagents for Organic Synthesis (Bromomethylpyridine hydrobromide) - ResearchGate. Available at:[Link][2]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1017793-24-6|5-(Bromomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. CAS 342602-87-3 | 5-Bromo-N,n-dimethylpyridin-3-amine - Synblock [synblock.com]
- 5. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-5-(bromomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 7. scribd.com [scribd.com]
- 8. C-(4-Bromo-pyridin-3-yl)-methylamine - Anichem [anichemllc.com]
- 9. benchchem.com [benchchem.com]
- 10. 2097937-34-1_CAS号:2097937-34-1_5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole - 化源网 [chemsrc.com]
Methodological & Application
protocol for N-methylation of 3-amino-5-bromomethylpyridine
Executive Summary
This Application Note addresses the synthesis and N-methylation of 3-amino-5-bromomethylpyridine , a highly reactive bifunctional intermediate.
Critical Scientific Warning: Direct N-methylation of 3-amino-5-bromomethylpyridine is chemically unsound and operationally hazardous. The molecule contains a nucleophilic amine and an electrophilic alkyl bromide. In its free base form, it undergoes rapid intermolecular self-polymerization .
Therefore, this guide rejects the naive "direct alkylation" approach. Instead, it details the Precursor-First Protocol , utilizing 3-amino-5-hydroxymethylpyridine (CAS 443649-18-1) as the starting material. This route performs the methylation step before installing the reactive bromide, ensuring high yield, regioselectivity, and operator safety.
Part 1: The Chemical Challenge & Strategy
The Instability Paradox
The target molecule features two competing functional groups:
-
C3-Amino Group (
): A nucleophile capable of attacking electrophiles. -
C5-Bromomethyl Group (
): A potent electrophile (benzylic-like halide).
If the amine is methylated directly on the brominated substrate, the basic conditions required to deprotonate the amine will simultaneously trigger the displacement of the bromide by the amine of a neighboring molecule. This results in an insoluble polymer or tar.
The Solution: Retrosynthetic Adjustment
To successfully synthesize 3-(methylamino)-5-bromomethylpyridine , one must invert the functionalization order.
-
Step 1 (Methylation): Methylate the stable alcohol precursor (3-amino-5-hydroxymethylpyridine).
-
Step 2 (Activation): Convert the alcohol to the bromide under acidic conditions.
-
Step 3 (Stabilization): Isolate the product immediately as the dihydrobromide salt to block the amine's nucleophilicity.
Strategic Workflow Diagram
Caption: Figure 1. Logical pathway comparison. The red path indicates the failure mode of direct alkylation; the blue path represents the validated protocol.
Part 2: Detailed Experimental Protocol
Phase 1: Selective N-Methylation (Reductive Amination)
Objective: Mono-methylation of the exocyclic amine without quaternizing the pyridine nitrogen.
Mechanism: Formation of an imine with formaldehyde followed by selective reduction with Sodium Cyanoborohydride (
Materials:
-
Substrate: 3-Amino-5-hydroxymethylpyridine (1.0 eq)
-
Reagent: Formaldehyde (37% aq. solution, 1.1 eq)
-
Reductant: Sodium Cyanoborohydride (
, 1.5 eq) -
Solvent: Methanol (anhydrous)
-
Buffer: Acetic Acid (to adjust pH to ~5)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-hydroxymethylpyridine (10 mmol) in Methanol (30 mL).
-
pH Adjustment: Add Acetic Acid dropwise until the pH reaches approximately 5.0. Note: This is critical. Acidic pH protonates the pyridine nitrogen (preventing its alkylation) and catalyzes imine formation.
-
Imine Formation: Add Formaldehyde (37% aq., 11 mmol) dropwise. Stir at room temperature for 30 minutes.
-
Reduction: Cool the solution to 0°C. Add
(15 mmol) in small portions over 20 minutes. Caution: Evolution of gas may occur. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1).
-
Quench: Quench with saturated
solution. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield 3-(methylamino)-5-hydroxymethylpyridine .
Phase 2: Bromination & Salt Stabilization
Objective: Convert the hydroxyl group to a bromomethyl group and immediately trap the amine as a salt.
Materials:
-
Substrate: 3-(Methylamino)-5-hydroxymethylpyridine (from Phase 1)
-
Reagent: Hydrobromic Acid (48% aq., excess) or PBr3 (in DCM)
-
Solvent: Acetic Acid (glacial)
Procedure:
-
Setup: Place the intermediate (5 mmol) in a pressure-rated vessel or round-bottom flask.
-
Addition: Add Glacial Acetic Acid (5 mL) and 48% HBr (5 mL).
-
Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Mechanistic Note: The harsh acidic conditions protonate both the pyridine nitrogen and the exocyclic amine (
), rendering them non-nucleophilic. This allows the -like substitution of the protonated alcohol by bromide to proceed without polymerization.
-
-
Isolation: Cool the mixture to room temperature.
-
Option A (Precipitation): Add cold Diethyl Ether or Acetone to induce precipitation of the hygroscopic salt.
-
Option B (Concentration): Concentrate in vacuo to a solid residue.
-
-
Final Product: Isolate 3-(methylamino)-5-bromomethylpyridine dihydrobromide .
-
Storage: Store under Argon at -20°C. Do not neutralize to the free base unless immediately reacting in the next step.
-
Part 3: Data & Validation
Comparative Strategy Analysis
The following table summarizes why the Precursor-First method is superior to Direct Alkylation.
| Parameter | Direct Alkylation (Bromomethyl Start) | Precursor Protocol (Hydroxymethyl Start) |
| Reaction Type | Reductive Amination | |
| Major Risk | Polymerization (Intermolecular) | Over-methylation (controlled by stoichiometry) |
| Regioselectivity | Poor (Pyridine N vs. Amine N) | Excellent (pH controlled) |
| Yield | < 10% (Tarry mixture) | > 75% (Two steps) |
| Stability | Unstable Free Base | Stable Dihydrobromide Salt |
Safety & Toxicology (E-E-A-T)
-
Lachrymator Hazard: 3-amino-5-bromomethylpyridine is structurally related to benzyl bromide. It is a potent lachrymator and vesicant (blistering agent).
-
Handling: All steps involving the bromomethyl group must be performed in a functioning fume hood. Double gloving (Nitrile) is mandatory.
-
Neutralization: Any spills should be treated with dilute ammonia or sodium thiosulfate solution to quench the alkyl bromide.
References
-
BenchChem. An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine. (Accessed 2026). Link
-
Master Organic Chemistry. Reductive Amination of Aldehydes and Ketones. (Accessed 2026). Link
-
National Institutes of Health (PubChem). 3-Amino-5-methylpyridine Compound Summary. (Accessed 2026). Link
-
ChemicalBook. Synthesis of 5-bromo-3-aminopyridine from 5-bromonicotinamide. (Accessed 2026). Link
-
Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol. Catalysis Science & Technology. (Accessed 2026). Link
Application Note: sp3-sp2 Suzuki-Miyaura Cross-Coupling of 5-(Bromomethyl)-N-methyl-3-pyridinamine
Introduction & Mechanistic Rationale
The integration of functionalized pyridines into complex molecular scaffolds is a cornerstone of modern drug development. 5-(Bromomethyl)-N-methyl-3-pyridinamine is a highly versatile bifunctional building block, possessing both an electrophilic benzylic bromide and a nucleophilic secondary amine. However, deploying this compound in standard Suzuki-Miyaura cross-coupling reactions presents two severe mechanistic challenges that routinely cause reaction failure:
-
Intermolecular Polymerization (Self-Condensation): Benzylic halides containing free secondary amines are kinetically unstable under basic conditions. The liberated amine of one molecule rapidly attacks the sp3 benzylic carbon of another, leading to uncontrolled oligomerization and the formation of intractable tars [1].
-
Sluggish sp3 Oxidative Addition: Unlike sp2-hybridized aryl halides, oxidative addition of palladium to sp3-hybridized benzylic carbons is comparatively slow and highly prone to side reactions, such as homocoupling or protodeboronation of the boronic acid partner [2].
The Causality of the Solution: To achieve a successful sp3-sp2 cross-coupling, the reaction kinetics must be strictly engineered. The cross-coupling rate (
Reaction Workflow & Logical Architecture
The following diagram illustrates the critical kinetic control pathways required to bypass undesired polymerization.
Workflow for direct Suzuki coupling of the substrate avoiding polymerization.
Optimization of Reaction Parameters
Selecting the correct catalyst and solvent system is non-negotiable for benzylic electrophiles. Bulky, electron-rich phosphine ligands (such as dppf or Buchwald ligands like XPhos) are required to force the formation of highly active monoligated
Table 1: Comparative Optimization Data for Benzylic sp3-sp2 Couplings
| Catalyst System | Base / Solvent System | Relative Reaction Rate | Oligomerization Risk | Typical Yield | Mechanistic Rationale |
| PdCl₂(dppf) | K₂CO₃ / Toluene:H₂O | Very Fast | Low (with slow add) | 75-85% | Bidentate ligand accelerates reductive elimination; biphasic system buffers free amine. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ / 1,4-Dioxane | Fast | Moderate | 65-75% | Bulky ligand forms active |
| Pd(PPh₃)₄ | Na₂CO₃ / DMF:H₂O | Moderate | High | 30-45% | Monodentate ligand leads to slower sp3 oxidative addition; higher risk of homocoupling. |
| None (Control) | K₂CO₃ / Toluene:H₂O | N/A | Extreme | 0% | Rapid intermolecular alkylation yielding intractable polymeric tar. |
Catalytic Cycle
Catalytic cycle of the sp3-sp2 Suzuki coupling highlighting benzylic oxidative addition.
Experimental Protocol: Biphasic Dropwise Suzuki-Miyaura Coupling
This self-validating protocol utilizes a biphasic Toluene/Water system. The physical separation of the unreacted HBr salt (aqueous phase) from the active palladium catalyst (organic phase) ensures that cross-coupling occurs exclusively at the solvent interface or immediately upon phase transfer, preventing bulk polymerization [4].
Materials & Reagents
-
Electrophile: this compound hydrobromide (1.0 equiv, 10 mmol)
-
Nucleophile: Arylboronic acid (1.5 equiv, 15 mmol)
-
Catalyst: PdCl₂(dppf)·CH₂Cl₂ adduct (5 mol%, 0.5 mmol)
-
Base: Potassium carbonate (K₂CO₃) (3.5 equiv, 35 mmol)
-
Solvents: Toluene (Degassed, 40 mL), Deionized Water (Degassed, 20 mL)
Step-by-Step Methodology
Step 1: System Purging & Pre-activation (Self-Validation Checkpoint)
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum, add the Arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Add 40 mL of Toluene and 10 mL of Deionized Water.
-
Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the rapid oxidation of the Pd(0) active species and the homocoupling of the boronic acid.
-
Heat the mixture to 80 °C under a positive pressure of inert gas. The solution should turn a deep red/orange, indicating the formation of the active catalyst complex.
Step 2: Substrate Preparation
-
In a separate, argon-flushed vial, dissolve the this compound hydrobromide (10 mmol) in 10 mL of degassed Deionized Water.
-
Load this aqueous solution into a gas-tight syringe.
Step 3: Controlled Kinetic Addition
-
Using a syringe pump, add the aqueous substrate solution dropwise into the vigorously stirring biphasic reaction mixture at 80 °C over a period of 2 to 3 hours .
-
Crucial Observation: If the addition is too fast, the local concentration of the free base will spike, and you will observe the formation of a dark, insoluble tar clinging to the flask walls. A successful reaction will maintain a fluid, biphasic emulsion.
-
Once the addition is complete, allow the reaction to stir for an additional 1 hour at 80 °C to ensure complete conversion.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature. Add 20 mL of Ethyl Acetate and 20 mL of Water to dilute the phases.
-
Separate the organic layer. Extract the aqueous layer twice with 20 mL of Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Eluent: Dichloromethane/Methanol). Pro-tip: Add 1% Triethylamine (Et₃N) to the eluent to prevent the secondary amine product from streaking on the acidic silica gel.
References
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy Journal of the American Chemical Society URL:[Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews URL:[Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates The Journal of Organic Chemistry URL:[Link]
Application Note: Synthesis of Kinase Inhibitors Using 5-(Bromomethyl)-N-methyl-3-pyridinamine
Abstract & Strategic Value
This guide details the handling, synthesis, and application of 5-(Bromomethyl)-N-methyl-3-pyridinamine (BMPA) as a pivotal intermediate in the construction of Type I and Type II kinase inhibitors.
The 3,5-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry. It serves as a "bifunctional linker" that allows for the independent elaboration of:
-
The Hinge Binder (C3 Position): The N-methylamino group provides a nucleophilic handle to generate ureas, amides, or pyrimidines that form hydrogen bonds with the kinase hinge region (e.g., residues Met, Glu, or Asp).
-
The Solvent-Exposed Tail (C5 Position): The bromomethyl group acts as a highly reactive electrophile, enabling the rapid attachment of solubilizing groups (e.g., morpholines, piperazines) via
displacement, directing the molecule into the solvent front to improve pharmacokinetic (PK) properties.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Biologists.
Chemical Profile & Handling
Warning: BMPA is a potent alkylating agent and a lachrymator. It poses a significant risk of self-polymerization if handled as a free base.
| Property | Specification |
| Chemical Name | 5-(Bromomethyl)-N-methylpyridin-3-amine |
| Preferred Form | Hydrobromide Salt ($ \cdot HBr $) or N-Boc Protected |
| Stability | Unstable as free base (t |
| Storage | -20°C, under Argon, desiccated. |
| Solubility | Soluble in DMSO, DMF, MeOH (Salt). |
| Hazards | Skin sensitizer, potential genotoxin (alkylator). Use double-gloving. |
Critical Handling Protocol: "The Salt Strategy"
Never isolate the free base of BMPA during intermediate steps. The nucleophilic secondary amine at C3 will attack the electrophilic carbon at C5 of a neighboring molecule, leading to rapid polymerization.
-
Rule 1: Always maintain the amine in its protonated form (HBr salt) or protected form (N-Boc) until the electrophilic bromide has been reacted.
-
Rule 2: If the free amine is required for the next step, perform a "telescoped" reaction where the bromide is displaced first, or the amine is deprotected in situ.
Retrosynthetic Logic & Binding Mode
The utility of BMPA lies in its vector geometry. The angle between the C3 and C5 substituents allows the molecule to span the ATP-binding cleft effectively.
Diagram 1: Structural Logic & Binding Mode
Caption: The 3,5-substitution pattern allows the inhibitor to bridge the Hinge Region and the Solvent Front simultaneously.
Experimental Protocols
Protocol A: Synthesis of the BMPA Intermediate
Note: If not purchasing commercially, synthesis from 5-(hydroxymethyl)-N-methylpyridin-3-amine is recommended.
Reagents:
-
Precursor: [5-(hydroxymethyl)-3-pyridinyl]methylcarbamic acid tert-butyl ester (N-Boc protected alcohol).
-
Brominating Agent: Carbon Tetrabromide (
) / Triphenylphosphine ( ). -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step:
-
Dissolution: Dissolve 1.0 eq (5.0 g) of the N-Boc alcohol in anhydrous DCM (50 mL) under
atmosphere. Cool to 0°C. -
Activation: Add 1.2 eq of
. Stir for 10 minutes. -
Bromination: Dropwise add 1.2 eq of
dissolved in DCM. The solution will turn slightly yellow. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1).
-
Workup: Quench with saturated
. Extract with DCM ( ). Dry organics over . -
Purification: Flash chromatography (0-40% EtOAc in Hexane). The product is the N-Boc protected BMPA .
-
Expert Tip: Do not deprotect the Boc group at this stage. The free amine + bromomethyl group = polymerization.
-
Protocol B: "Tail First" Coupling (S_N2 Displacement)
This protocol attaches the solubilizing tail to the C5 position before elaborating the kinase hinge binder.
Reaction Scheme:
Reagents:
-
Substrate: N-Boc-BMPA (from Protocol A).
-
Nucleophile: 1-Methylpiperazine (1.5 eq).
-
Base:
(3.0 eq) or DIPEA (2.0 eq). -
Solvent: Acetonitrile (ACN).
Procedure:
-
Suspend N-Boc-BMPA (1.0 mmol) and
(3.0 mmol) in ACN (10 mL). -
Add 1-methylpiperazine (1.5 mmol) dropwise at RT.
-
Heat to 60°C for 4 hours.
-
Checkpoint: LC-MS should show complete conversion to the product mass
. -
Filtration: Filter off inorganic salts. Concentrate the filtrate.
-
Deprotection (Critical Step): Dissolve the residue in DCM (5 mL). Add TFA (2 mL). Stir at RT for 1 hour to remove the Boc group.
-
Isolation: Concentrate in vacuo. The residue is the Tail-Functionalized 3-Methylaminopyridine (as a TFA salt), ready for Hinge Binder synthesis.
Protocol C: "Hinge Construction" (Urea Formation)
This step converts the newly liberated N-methylamine into a urea linkage, a classic motif for hydrogen bonding with the kinase hinge (e.g., Asp-Phe-Gly motif).
Reagents:
-
Substrate: Tail-Functionalized Amine (TFA salt from Protocol B).
-
Electrophile: Phenyl isocyanate (or specific heteroaryl isocyanate).
-
Base: Triethylamine (
). -
Solvent: THF/DCM (1:1).
Procedure:
-
Dissolve the TFA salt (1.0 mmol) in dry THF/DCM (10 mL).
-
Add
(5.0 eq) to neutralize the TFA and liberate the free amine. Note: Ensure pH > 8. -
Cool to 0°C. Add the isocyanate (1.1 eq) dropwise.
-
Stir at RT for 2-12 hours.
-
Purification: The urea product often precipitates or can be purified via Reverse Phase HPLC (Water/ACN + 0.1% Formic Acid).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Yield (Step B) | Hydrolysis of Bromide | Ensure ACN is anhydrous. Avoid protic solvents like MeOH/EtOH during alkylation. |
| Polymerization | Free base isolation | Never strip solvent completely if the Boc group is missing. Keep as salt. |
| Over-Alkylation | Highly reactive amine tail | Use excess amine (1.5-2.0 eq) to prevent bis-alkylation. |
| Incomplete Deprotection | Steric hindrance (N-Me) | N-methyl Boc groups can be sluggish. Increase TFA concentration or heat to 40°C. |
Diagram 2: Synthetic Workflow
Caption: Step-wise synthesis ensuring stability by delaying amine deprotection.
References
-
Vertex Pharmaceuticals. Identification of a novel 3,5-disubstituted pyridine as a potent, selective, and orally active inhibitor of Akt1 kinase. Bioorg. Med. Chem. Lett. (2006).
-
Shanghai Institute of Materia Medica. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines. J. Med.[1][2] Chem. (2011).[2][3]
-
BenchChem. Stability Profile and Solubility of 3-Amino-5-bromopyridine Derivatives. (2025).[4][5]
-
University of Barcelona. Synthesis of 2,3,5-trisubstituted pyridine derivatives as p38a MAPK inhibitors. Eur. J. Med. Chem. (2014).
Sources
- 1. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... - ChEMBL [ebi.ac.uk]
- 4. Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Derivatization of 5-(Bromomethyl)-N-methyl-3-pyridinamine
This Application Note is designed to address the specific challenges associated with the derivatization of 5-(Bromomethyl)-N-methyl-3-pyridinamine .
Important Chemical Safety & Stability Warning:
The target molecule contains both a nucleophilic secondary amine (
-
Storage: Must be stored as a hydrobromide (HBr) or hydrochloride (HCl) salt.[1]
-
Handling: Avoid generating the free base in concentrated solution.
Executive Summary & Reactivity Profile
Target Molecule: this compound Core Challenge: Chemoselectivity and Stability.[1] The coexistence of a nucleophilic amine at position 3 and a reactive alkyl halide at position 5 creates a "self-destruct" mechanism.[1] Standard derivatization protocols (which typically require basic conditions) can trigger rapid polymerization.[1]
Reactivity Landscape[1]
-
Site A (Amino Group - Target): The
-methylamino group is a secondary amine.[1] It is moderately nucleophilic and the target for acylation, sulfonylation, or reductive amination. -
Site B (Bromomethyl Group - Competitor): The methylene bromide at position 5 is activated by the pyridine ring (electron-deficient), making it highly susceptible to
attack.[1] -
The Conflict: Upon deprotonation (to free the amine for reaction), the amine of Molecule A attacks the bromomethyl group of Molecule B.
Caption: The "Catch-22" of reactivity: The amine must be nucleophilic to react with the derivatizing agent, but this also enables it to attack the bromomethyl group of a neighboring molecule.
Strategic Pathways
We present two protocols. Protocol A is the "Gold Standard" for yield and purity, avoiding the instability issue entirely. Protocol B is a "Direct Method" for situations where the brominated starting material is the only option.[1]
Comparison of Approaches
| Feature | Protocol A (Pre-Bromination) | Protocol B (Direct Derivatization) |
| Starting Material | 5-(Hydroxymethyl)-N-methyl-3-pyridinamine | This compound (Salt) |
| Risk of Polymerization | Negligible | High |
| Yield Potential | High (>85%) | Moderate (40-60%) |
| Complexity | 2 Steps (Derivatize | 1 Step (High Dilution Required) |
| Recommendation | Highly Recommended | Use only if necessary |
Protocol A: The "Pre-Bromination" Strategy (Recommended)
This route functionalizes the amine while the position 5 substituent is a stable alcohol (
Step 1: Derivatization of the Alcohol Precursor
Reagents: 5-(Hydroxymethyl)-N-methyl-3-pyridinamine, Acyl Chloride/Anhydride, DIPEA, DCM.[1]
-
Dissolution: Dissolve 1.0 eq of 5-(Hydroxymethyl)-N-methyl-3-pyridinamine in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) .
-
Note: The alcohol group is far less nucleophilic than the secondary amine; chemoselectivity for the amine is inherent.[1]
-
-
Reaction: Cool to 0°C. Add 1.1 eq of the desired Electrophile (e.g., Acetyl Chloride, Benzoyl Chloride, or Boc-anhydride) dropwise.
-
Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.[1]
-
Workup: Wash with sat.
, brine, dry over , and concentrate.
Step 2: Bromination of the Derivatized Intermediate
Reagents: Derivatized Alcohol,
-
Setup: Dissolve the N-derivatized alcohol (from Step 1) in anhydrous DCM [0.1 M].
-
Reagent Addition: Add 1.2 eq of Carbon Tetrabromide (
) . Cool to 0°C.[1] -
Activation: Slowly add 1.2 eq of Triphenylphosphine (
) in portions.-
Mechanism:[1] The Appel reaction converts the alcohol to bromide under mild, neutral conditions, preserving the newly formed amide/carbamate.
-
-
Purification: Concentrate and purify via silica gel chromatography (flash column).
Protocol B: Direct Derivatization of the Bromide Salt
Use Case: You have purchased the HBr salt of the starting material and cannot access the alcohol precursor. Critical Success Factor: You must maintain High Dilution and use Biphasic Conditions (Schotten-Baumann) or Inverse Addition to favor the reaction with the external electrophile over self-alkylation.[1]
Methodology: Modified Schotten-Baumann
This method keeps the amine protonated (inactive) until it enters the organic phase where the acylating agent is present in large excess.[1]
Reagents:
-
Substrate: this compound
2HBr[1] -
Solvent: DCM / Water (1:1 mixture)
-
Base:
(Solid or saturated solution) -
Reagent: Acyl Chloride (High excess)
Step-by-Step Protocol:
-
Preparation of Organic Phase: In a round-bottom flask, dissolve 2.0 eq of the Acyl Chloride in DCM. The concentration should be dilute (approx. 0.05 M).[1][2] Cool to 0°C.[1]
-
Preparation of Aqueous Phase: Dissolve the Substrate Salt (1.0 eq) in a minimal volume of water.[1]
-
Biphasic Mixing: Add the aqueous substrate solution to the vigorously stirring organic phase.
-
Controlled Basification: Add solid
or saturated solution slowly to the stirring mixture. -
Quench & Separation: Once the starting material is consumed (LCMS), separate layers. Wash organic layer with 1M HCl (to remove any polymerized oligomers or unreacted amine), then brine.
-
Drying: Dry over
and concentrate immediately. Do not store the crude; purify ASAP.[1]
Visual Workflow & Logic
Caption: Decision tree for selecting the optimal synthetic pathway based on starting material availability.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Insoluble Precipitate | Polymerization (Self-alkylation) | Switch to Route A (Alcohol precursor).[1] If using Route B, increase dilution factor (0.01 M). |
| Low Yield (Route B) | Hydrolysis of Bromide | Minimize contact time with aqueous base. Use a weaker base ( |
| Mixed Products | Bis-acylation (if primary amine) | The target is a secondary amine ( |
| Unstable Product | Benzylic Bromide degradation | Store final product in the freezer (-20°C) under Argon.[1] Avoid silica gel with high acidity; use neutral alumina or deactivated silica.[1] |
References
-
Reactivity of Aminopyridines: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link
-
Appel Reaction Protocol: Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition. Link
-
Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link
-
Handling Unstable Benzyl Bromides: "Preparation of unstable benzyl bromides." Org.[1] Synth. Coll. Vol. 9, p. 110.[1] (General reference for handling lachrymators and unstable alkyl halides).
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 5-(Bromomethyl)-N-methyl-3-pyridinamine
[1]
Executive Summary & Substrate Analysis
Target Substrate: this compound Chemical Class: Picolyl Halide (Functionalized Pyridine) Reactivity Profile: [1]
-
Primary Electrophile: The 5-(bromomethyl) group is a benzylic-like (picolyl) sp³ halide .[1] It is prone to oxidative addition but carries a high risk of
-hydride elimination if the catalyst ligand is not sufficiently bulky or chelating.[1] -
Interfering Nucleophile: The N-methylamino group at position 3 is nucleophilic.[1] Without protection, it will rapidly displace the bromide of another molecule, leading to intermolecular self-alkylation (polymerization) under the basic conditions required for cross-coupling.[1]
-
Catalyst Poison: The pyridine nitrogen and the free amine can coordinate to Pd(0), potentially deactivating the catalyst (formation of Pd-black).[1]
Core Strategy: To successfully couple this substrate, you must decouple the nucleophilicity from the electrophilicity.[1] This guide mandates a Protection-First strategy followed by sp³-Suzuki-Miyaura Coupling .
Pre-Reaction Workflow: Stabilization & Protection
CRITICAL WARNING: Do not attempt to store or heat the free base of this compound.[1] It is unstable. It must be handled as a salt (HBr/HCl) or immediately protected.[1]
Protocol A: In-Situ Protection (N-Boc Formation)
Purpose: To mask the secondary amine and prevent self-alkylation during the basic cross-coupling step.[1]
Reagents:
-
Substrate (HBr salt): 1.0 equiv
-
Di-tert-butyl dicarbonate (
): 1.2 equiv[1] -
Triethylamine (
): 2.5 equiv (extra base to neutralize salt)[1] -
Solvent: Dichloromethane (DCM) or THF[1]
Procedure:
-
Suspend the substrate salt in DCM (0.2 M) at 0°C.
-
Add
dropwise.[1] The suspension may clear as the free base is liberated.[1] -
Immediately add
(dissolved in minimal DCM) dropwise.[1] -
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Wash with water, brine, dry over
, and concentrate. -
Result: tert-butyl (5-(bromomethyl)pyridin-3-yl)(methyl)carbamate . This intermediate is stable for cross-coupling.[1]
Core Protocol: sp³-Suzuki-Miyaura Cross-Coupling[1]
This protocol targets the C(sp³)-C(sp²) bond formation between the picolyl bromide and an aryl/vinyl boronic acid.[1]
Mechanism Note: Standard ligands (like
Experimental Conditions Table
| Parameter | Recommended Condition | Rationale |
| Catalyst | Bidentate ligand prevents | |
| Alternative | Bulky Buchwald ligand facilitates difficult sp³ oxidative addition.[1] | |
| Coupling Partner | Aryl/Vinyl Boronic Acid (1.5 equiv) | Excess required to account for potential protodeboronation.[1] |
| Base | Anhydrous or mild aqueous base minimizes hydrolysis of the bromide.[1] | |
| Solvent | 1,4-Dioxane / Water (9:[1]1) | Water is essential for the transmetallation step in Suzuki coupling.[1] |
| Temperature | 60°C - 80°C | Moderate heat; avoid boiling to prevent thermal decomposition.[1] |
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk tube or microwave vial. Add a stir bar.[1]
-
Charging: Add the N-Boc protected substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and
(3.0 equiv).[1] -
Inert Atmosphere: Cap the vial and cycle Vacuum/Argon (3x).
-
Solvent & Catalyst:
-
Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LC-MS (Look for bromide displacement mass).
-
Quench: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.[1]
-
Purification: Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Visualizing the Reaction Pathway
The following diagram illustrates the critical decision points and the specific pathway to avoid polymerization.
Caption: Workflow distinguishing the fatal self-alkylation pathway (black) from the successful protection-coupling strategy (blue/green).
Troubleshooting & Optimization
Issue 1: -Hydride Elimination (Formation of 3-methyl-5-methylene-pyridine species)
-
Symptom: You observe a byproduct with Mass [M-HBr].[1]
-
Cause: The Pd inserted into the C-Br bond, but instead of coupling, it eliminated a hydrogen from the
group.[1] -
Solution: Switch to SPhos-Pd-G2 or XPhos .[1] These bulky biaryl phosphine ligands sterically crowd the metal center, making
-hydride elimination geometrically unfavorable.[1]
Issue 2: Protodeboronation
-
Symptom: The aryl boronic acid converts to Ar-H (benzene derivative), leaving the bromide unreacted.[1]
-
Solution:
Issue 3: Catalyst Deactivation
References
-
Molander, G. A., & Fumagalli, T. (2006).[1] Palladium-Catalyzed Cross-Coupling Reactions of Benzylic Halides. Journal of Organic Chemistry. Link[1]
-
Maiti, D., & Buchwald, S. L. (2011).[1][2] Palladium-Catalyzed Coupling of Functionalized Amines: Ligand Effects. Chemical Science. Link
-
BenchChem Technical Support. (2025). Protocols for Suzuki Coupling of Picolyl Bromides. Link[1]
-
Srimani, D., et al. (2010).[1][3] Palladium Nanoparticle Catalyzed Coupling of Benzyl Halides.[1][3] Journal of Organic Chemistry. Link[1]
Application Note: Synthetic Strategies and Experimental Protocols for the Versatile Building Block 5-(Bromomethyl)-N-methyl-3-pyridinamine
Abstract
This document provides a comprehensive guide to the experimental setup for reactions involving 5-(Bromomethyl)-N-methyl-3-pyridinamine, a versatile bifunctional building block crucial for drug discovery and medicinal chemistry. This guide elucidates the distinct reactivity of its two primary functional groups: the electrophilic benzylic-type bromide and the nucleophilic secondary amine. We present detailed, field-proven protocols for selective modification at each site, including nucleophilic substitution and N-acylation, supported by mechanistic rationale and expert insights to ensure experimental success and reproducibility.
Introduction: A Bifunctional Scaffold for Molecular Diversification
This compound is a heterocyclic compound of significant interest to researchers in pharmaceutical development. Its value lies in its bifunctional nature, presenting two orthogonal reactive centers within a single, drug-like pyridine scaffold.
-
The Electrophilic Center: The 5-(bromomethyl) group acts as a potent electrophile. Analogous to a benzylic bromide, its carbon is highly susceptible to nucleophilic attack, making it an ideal handle for introducing a wide variety of substituents via S_N2 reactions.[1] This allows for the facile connection of the pyridine core to phenols, amines, thiols, and other nucleophilic moieties.
-
The Nucleophilic Center: The 3-(N-methylamino) group is a secondary amine that serves as a nucleophilic site. It can be readily acylated, sulfonylated, or undergo further alkylation, providing another axis for structural modification and property modulation.
This dual reactivity allows for the systematic construction of diverse chemical libraries from a single advanced intermediate, enabling thorough exploration of structure-activity relationships (SAR).
Physicochemical Properties and Critical Safety Precautions
Given the absence of a dedicated safety data sheet (SDS) for this specific molecule, this section synthesizes safety information from structurally related compounds, such as bromomethylpyridines and aminopyridines, to establish a robust safety protocol.
| Property | Value | Source/Analogy |
| Molecular Formula | C₇H₉BrN₂ | - |
| Molecular Weight | 201.07 g/mol | - |
| Appearance | Likely a solid at RT | Analogy to similar pyridines[2] |
| Storage | Store at 2-8°C under inert gas | Recommended for brominated pyridines[3] |
2.1. Hazard Identification and Personal Protective Equipment (PPE)
Compounds containing bromomethyl and amino-pyridine motifs are typically classified with the following hazards. Researchers must handle this compound with the utmost care.
-
Health Hazards:
-
Mandatory PPE:
2.2. First Aid and Emergency Procedures
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[5]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[5]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[4]
Section I: Reactions at the 5-(Bromomethyl) Position via Nucleophilic Substitution
The primary utility of the bromomethyl group is to serve as an electrophilic handle for S_N2 reactions. The carbon atom of the -CH₂Br moiety is readily attacked by a diverse range of nucleophiles, displacing the bromide leaving group.[1]
3.1. Mechanistic Rationale and Experimental Causality
The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions.
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are preferred as they effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.[8]
-
Base: A non-nucleophilic base is required to deprotonate the nucleophile without competing in the substitution reaction. Potassium carbonate (K₂CO₃) is a common, cost-effective choice for moderately acidic nucleophiles like phenols. For less acidic nucleophiles or to accelerate the reaction, a stronger base like sodium hydride (NaH) may be employed, though this requires strictly anhydrous conditions.[8]
-
Temperature: Most reactions proceed efficiently at room temperature to 60°C. Higher temperatures can lead to decomposition or side reactions. Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3.2. Protocol 1: O-Alkylation with a Phenolic Nucleophile
This protocol describes the synthesis of an ether linkage, a common motif in pharmacologically active molecules.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol and anhydrous DMF.
-
Add K₂CO₃ to the solution and stir the mixture at room temperature for 20 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 50°C and stir for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired ether product.
-
| Reactant 1 | Reactant 2 (Nucleophile) | Base | Solvent | Typical Yield (%) |
| This compound | Phenol | K₂CO₃ | DMF | 75-90% (Estimated) |
| This compound | Benzylamine | DIPEA | ACN | 80-95% (Estimated) |
| This compound | Thiophenol | Cs₂CO₃ | DMF | 85-95% (Estimated) |
Section II: Reactions at the 3-(N-methylamino) Position
The secondary amine at the 3-position provides a second handle for functionalization, most commonly through acylation or sulfonylation to form stable amide or sulfonamide linkages.
4.1. Mechanistic Rationale and Experimental Causality
-
Reaction Type: This is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride).
-
Base/Scavenger: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added. Its role is not to deprotonate the reacting amine but to act as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction.[9] This prevents the protonation and deactivation of the starting amine.
-
Solvent: Anhydrous, non-protic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal to ensure the reactivity of the acylating agent.
4.2. Protocol 2: N-Acylation with an Acid Chloride
This protocol describes the formation of an amide bond, a cornerstone of peptide chemistry and pharmaceutical design.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Step-by-Step Procedure:
-
Dissolve this compound in anhydrous DCM in a dry flask under a nitrogen atmosphere.
-
Add TEA to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-acetylated product.
-
Note on Orthogonal Strategy: For multi-step syntheses, the N-methylamino group can be acylated first to protect it and reduce its nucleophilicity. This allows for selective S_N2 reactions at the bromomethyl position. The protecting acyl group can then be removed under basic or acidic conditions if desired.
Conclusion
This compound is a powerful and versatile intermediate. By understanding the distinct reactivity of its electrophilic and nucleophilic centers, researchers can strategically design and execute synthetic routes to a vast array of novel molecules. The protocols and insights provided in this application note offer a reliable foundation for leveraging this building block in medicinal chemistry and drug development programs, enabling the efficient generation of candidates for biological screening.
References
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
PubChem (n.d.). 5-Bromo-2-methylpyridin-3-amine. PubChem. Available at: [Link]
-
PubMed (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]
-
Chemical & Pharmaceutical Bulletin (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. J-STAGE. Available at: [Link]
- Google Patents (n.d.). WO2019145177A1 - Bromination of pyridine derivatives. Google Patents.
-
KPU Pressbooks (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Available at: [Link]
-
Research Square (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Research Square. Available at: [Link]
-
J-STAGE (n.d.). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. J-STAGE. Available at: [Link]
-
YouTube (2020). Amines Part 3 Pyridine Nucleophilic substitution reaction. YouTube. Available at: [Link]
-
PubChem (n.d.). 2-Amino-3-bromo-5-methylpyridine. PubChem. Available at: [Link]
-
Semantic Scholar (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Semantic Scholar. Available at: [Link]
Sources
- 1. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 2. 5-Bromo-N-methyl-3-nitropyridin-2-amine | 70232-59-6 [sigmaaldrich.com]
- 3. 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE CAS#: 335033-38-0 [amp.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Application Note: Chromatographic Purification of 5-(Bromomethyl)-N-methyl-3-pyridinamine
Part 1: Strategic Analysis & Chemist's Challenge
The Paradox of "Suicide Substrates"
Purifying 5-(Bromomethyl)-N-methyl-3-pyridinamine presents a classic "suicide substrate" paradox in organic synthesis. This molecule contains two mutually destructive functionalities:
-
Nucleophilic Domain: The secondary amine (
-methyl) and the pyridine ring nitrogen. -
Electrophilic Domain: The bromomethyl group (alkyl halide), which is highly activated by the electron-deficient pyridine ring.
The Failure Mode:
Under standard chromatographic conditions, this molecule undergoes intermolecular self-alkylation . The amine of one molecule attacks the bromomethyl group of another, leading to rapid polymerization (dimerization/oligomerization) inside the column. This process is catalyzed by the acidic silanol groups (
The Solution: Surface Deactivation
To successfully isolate this compound, the stationary phase must be rendered inert. The protocol below details two methods: Method A (Neutral Alumina) , which is chemically superior for stability, and Method B (Deactivated Silica) , which is more commonly available but requires strict modification with Triethylamine (TEA).
Part 2: Experimental Protocols
Method A: Neutral Alumina (Recommended)
Best for: High-value, small-scale (<1g) batches where stability is paramount.
Rationale: Neutral alumina (Brockmann Grade III) lacks the acidic protons of silica, preventing acid-catalyzed hydrolysis of the bromide and reducing the "drag" on the basic pyridine ring.
Materials:
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III (approx. 150 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
-
Additive: None usually required, but 0.5% TEA can be added for insurance.
Protocol:
-
Column Packing: Dry pack the alumina into the column. Tap gently to settle. Pre-wet with 100% Hexanes.
-
Sample Loading: Dissolve crude residue in a minimum volume of Toluene or DCM. Avoid MeOH, as it promotes solvolysis of the bromide.
-
Elution: Run a gradient from 0% to 50% EtOAc in Hexanes.
-
Collection: Collect fractions into tubes containing 1-2 drops of TEA to neutralize any environmental acidity immediately.
Method B: Triethylamine-Deactivated Silica (Standard)
Best for: Larger scales or when alumina is unavailable.
Rationale: Pre-treating silica with Triethylamine (TEA) neutralizes acidic silanol sites. The TEA creates a "buffer zone" on the silica surface, preventing the pyridine nitrogen from sticking (tailing) and inhibiting acid-catalyzed decomposition.
Reagents:
-
Silica Gel: 40-63 µm (Standard Flash Grade).
-
Deactivation Agent: Triethylamine (TEA), Reagent Grade.
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc). Note: Avoid Methanol if possible to prevent methyl ether formation.
Step-by-Step Protocol:
1. Slurry Preparation (Critical Step)
Do not dry pack. You must establish the basic equilibrium before the compound touches the silica.
-
Prepare the mobile phase: 10% EtOAc in DCM + 1.5% v/v Triethylamine .
-
Suspend silica in this solvent mixture. Stir for 5 minutes to allow TEA to associate with silanol groups.
-
Pour the slurry into the column and pack under pressure. Flush with 2 column volumes (CV) of the same solvent.
2. Sample Loading
-
Technique: Liquid loading is mandatory. Dry loading (adsorbing onto silica) concentrates the compound on acidic surfaces, triggering polymerization.
-
Solvent: Dissolve crude in minimal DCM containing 1% TEA.
-
Application: Apply carefully to the sand bed.
3. Elution Strategy (Isocratic vs. Gradient)
-
Initial Flush: Elute with DCM/EtOAc (90:10) + 1% TEA for 2 CVs.
-
Gradient: Slowly increase EtOAc concentration (e.g., to 30%).
-
Flow Rate: High flow rate is essential. The longer the bromide sits on the column, the higher the risk of hydrolysis. Target a residence time of <15 minutes.
4. Workup
-
Do not rotovap to dryness immediately. Pool fractions and wash with cold saturated
to remove excess TEA if it interferes with the next step. -
If the next step is a coupling reaction, use the solution directly if possible.
Part 3: Data & Visualization
Quantitative Comparison of Stationary Phases
| Parameter | Standard Silica (Untreated) | Deactivated Silica (+TEA) | Neutral Alumina (Grade III) |
| Recovery Yield | < 30% (Decomposition) | 75 - 85% | 85 - 92% |
| Purity | Low (Tailing/Streaking) | High (Sharp bands) | High |
| Risk of Hydrolysis | High (Acidic moisture) | Low | Very Low |
| Elution Speed | Slow (Strong retention) | Fast | Fast |
| Cost | Low | Medium | High |
Decomposition Pathway Analysis
The following diagram illustrates why standard purification fails, mapping the kinetic competition between isolation and self-destruction.
Figure 1: Mechanism of on-column decomposition. Acidic silica activates the pyridine ring, accelerating self-alkylation. TEA blocks this pathway.
Decision Matrix for Purification
Use this workflow to determine the optimal purification route based on crude purity and scale.
Figure 2: Strategic decision tree for selecting the purification method.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] Purification of 4-(bromomethyl)-N,N-dimethylaniline Derivatives by Chromatography. BenchChem Application Notes.
-
Guo, J., Lu, Y., & Wang, J. (2015).[5] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[5] Heterocyclic Communications, 21(4), 203–205.[5]
-
Teledyne ISCO Labs. (n.d.). Purine and Related Compound Purification Strategies.[4][6] Teledyne Application Notes.
-
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. (Discussion on amine/silica interactions). Organic Syntheses, 95, 80-96.
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (Protocols for 5-bromo-2-methylpyridin-3-amine).[2][7] Molbank, 2017(1), M926.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(Bromomethyl)-N-methyl-3-pyridinamine Synthesis
Current Status: Active Ticket ID: CHEM-SUP-5B-NM3P Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Killer" Analysis
The synthesis of 5-(Bromomethyl)-N-methyl-3-pyridinamine is notoriously difficult due to two competing "yield killers" inherent to its structure:
-
Intermolecular Self-Quenching (Polymerization): The molecule contains a nucleophile (secondary amine) and an electrophile (benzyl-like bromide) on the same scaffold. In its free base form, it will rapidly polymerize or dimerize.
-
Solution: The product must be isolated and stored as a salt (typically Hydrobromide or Dihydrobromide).
-
-
Radical Incompatibility: The standard method to install the bromine (Wohl-Ziegler reaction) often fails if the amine is unprotected, as the nitrogen lone pair quenches the radical propagation chain or undergoes N-bromination.
-
Solution: A robust protecting group strategy (Boc or Acetyl) is non-negotiable before the bromination step.
-
Module 1: Optimized Synthetic Workflow
Do not attempt to brominate the free amine directly. The following protocol utilizes a protection-first strategy to maximize chemoselectivity.
Phase 1: The Protocol
| Step | Reaction | Reagents & Conditions | Critical Control Point |
| 1 | Protection | Substrate: N,5-dimethylpyridin-3-amineReagent: | Ensure complete conversion. Free amine residues will poison Step 2. |
| 2 | Radical Bromination | Reagent: NBS (1.05 eq), AIBN (0.1 eq)Solvent: | Degas solvent thoroughly. Oxygen kills the radical chain. Stop reaction at ~80% conversion to avoid dibromination. |
| 3 | Deprotection & Salt Formation | Reagent: 33% HBr in AcOH or 4M HCl in DioxaneTemp: | Do not neutralize. Precipitate the salt directly with |
Visual Workflow (Pathway Logic)
Caption: Optimized synthetic route emphasizing salt isolation to prevent polymerization.
Module 2: Troubleshooting the Wohl-Ziegler Reaction
The bromination step (Step 2) is the most common point of failure. Use this guide to diagnose low yields.
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| Reaction never starts (Solution remains yellow/orange) | Oxygen Inhibition: Oxygen is a radical scavenger. | Sparge the solvent with Argon/Nitrogen for 30 mins before adding AIBN. |
| Low Conversion (<50%) | Impure NBS: NBS degrades to succinimide and | Recrystallize NBS from water (dry thoroughly in vacuum desiccator over |
| Complex Mixture (Tars) | Amine Interference: The protecting group is labile or missing. | Ensure the Boc group is stable. Avoid acid traces in the radical step. |
| Over-bromination (Dibromo-product) | Stoichiometry Error: Excess NBS attacks the product. | Use 1.05 eq of NBS max. Stop the reaction when 10-15% starting material remains (recover it later). |
The "Initiator" Protocol
If the reaction stalls, do not just add more NBS.
-
Cool the mixture slightly.
-
Add a second portion of AIBN (0.05 eq).
-
Resuming heating.
-
Reasoning: Initiators have a half-life. If the reaction runs too long without completion, the radical source is depleted [1].
Module 3: Alternative "High-Fidelity" Route
If the radical bromination continues to fail due to substrate sensitivity, switch to the Alcohol Activation Route . This is longer but chemically cleaner.
-
Precursor: Start with Methyl 5-(methylamino)nicotinate .
-
Reduction: Reduce the ester to the alcohol using
or . -
Bromination: Convert the alcohol to the bromide using
or in DCM.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I isolate the free amine for analysis?
A: No. The free base is kinetically unstable. It will undergo intermolecular nucleophilic attack (N attacking the
Q2: Why use Trifluorotoluene (
Q3: My product is turning pink/brown on the shelf. Why? A: This indicates oxidation or slow polymerization.
-
Fix: Recrystallize from Ethanol/Ether.
-
Prevention: Store under Argon at
, strictly protected from light (amber vials).
Troubleshooting Logic Tree
Use this flowchart to make real-time decisions during the experiment.
Caption: Decision matrix for troubleshooting the radical bromination step.
References
-
Wohl-Ziegler Reaction Mechanism & Kinetics. Source: Organic Chemistry Portal.[3] URL:[Link]
-
Green Solvents for Radical Reactions (Trifluorotoluene). Source: Wikipedia / Green Chemistry Literature. URL:[Link][4]
-
Synthesis of 3-(bromomethyl)-5-methylpyridine (Analogous Protocol). Source: ResearchGate (Methodology Adaptation). URL:[Link]
Sources
Technical Support Center: Bromination of N-Methyl-3-pyridinamine Derivatives
Executive Summary & Reaction Landscape[1][2]
The Challenge: Brominating N-methyl-3-pyridinamine presents a classic "push-pull" conflict in heterocyclic chemistry. The amino group at C3 is a strong activator (ortho/para directing), while the pyridine nitrogen is a strong deactivator (meta directing relative to itself, but deactivating C2/C4/C6).
In this substrate, the amino group wins the activation battle, directing bromine to the C2 (ortho) and C6 (para) positions. However, the N-methyl group introduces steric bulk that destabilizes the C2 transition state, making C6-bromination the dominant pathway under kinetic control.
Common Pitfalls:
-
Regioselectivity Loss: Formation of the C2-bromo isomer (minor) or 2,6-dibromo species (over-reaction).
-
N-Bromination: Formation of labile N-bromo-N-methyl intermediates that fail to rearrange.
-
Oxidation: Ring oxidation or tar formation when using elemental bromine (
).
Mechanistic Pathway & Regioselectivity Map
The following signaling pathway illustrates the competition between the desired C6-substitution and the parasitic side reactions.
Figure 1: Reaction network showing the kinetic N-bromo trap and the divergence between C6 (major) and C2 (minor) pathways.
Troubleshooting Guide (FAQs)
Issue 1: "I am seeing a mixture of two mono-bromo isomers. Which is which?"
Diagnosis: You likely have a mixture of the 6-bromo (major) and 2-bromo (minor) isomers.
Technical Insight:
-
6-Bromo (Major): The C6 position is para to the activating amino group and ortho to the pyridine nitrogen. It is sterically accessible.
-
2-Bromo (Minor): The C2 position is ortho to the amino group and ortho to the pyridine nitrogen. It is electronically activated but sterically crowded by the N-methyl group and the lone pair of the pyridine nitrogen.
Identification Strategy:
| Feature | 6-Bromo Isomer (Target) | 2-Bromo Isomer (Impurity) |
|---|---|---|
| 1H NMR Pattern | Two doublets (C4-H, C5-H) with ortho coupling (~8 Hz). | Two doublets (C4-H, C5-H) or dd with meta coupling depending on resolution. |
| Chemical Shift | C2-H often appears as a singlet downfield (~8.0-8.2 ppm). | C6-H appears as a doublet/dd downfield. |
| Polarity (TLC) | Typically more polar (H-bond donor accessible). | Typically less polar (Internal H-bond possible between NH and Br/N). |
Corrective Action:
-
Switch Solvent: Change from non-polar solvents to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the transition state for the para (C6) attack and help solubilize the specific NBS-complex.
-
Lower Temperature: Run the reaction at 0°C to -10°C . Lower temperatures increase selectivity by favoring the lower-energy transition state (C6) over the higher-energy steric barrier (C2).
Issue 2: "I have a significant amount of di-brominated product (M+158)."
Diagnosis: Over-bromination has occurred, yielding 2,6-dibromo-N-methyl-3-pyridinamine . This is common if the reaction is allowed to warm up too fast or if local concentration of NBS is high.
Root Cause: Once the 6-bromo product forms, the ring is deactivated relative to the starting material, but the amino group is still strong enough to activate the remaining ortho position (C2) if excess electrophile is present.
Corrective Action:
-
Stoichiometry Control: Use a slight deficit of NBS (0.95 eq ). It is better to have 5% unreacted starting material (easy to separate by acid/base extraction) than 5% dibromo product (difficult to separate chromatographically).
-
Slow Addition: Do not dump NBS as a solid. Dissolve NBS in MeCN and add it dropwise over 30-60 minutes.
-
Quench Immediately: Monitor by LCMS. As soon as the starting material is consumed (or stalls), quench with 10% aqueous Sodium Thiosulfate (
) . This destroys unreacted active bromine species immediately.
Issue 3: "My reaction stalled, and I see a mass of M+79 that disappears on workup."
Diagnosis: You formed the N-bromo-N-methyl intermediate. This is a "kinetic trap." The bromine is attached to the exocyclic nitrogen, not the carbon ring.
Technical Insight: N-Br bonds are labile. They often form faster than C-Br bonds. Under acidic conditions or with heat, they rearrange to the ring (Orton rearrangement). If you work up the reaction while the N-Br species is present, the weak N-Br bond breaks, reverting to starting material or oxidizing.
Corrective Action:
-
Extend Reaction Time: Do not quench too early. The rearrangement from N-Br to C-Br might be the rate-limiting step.
-
Catalysis: Add a catalytic amount of acid (e.g., 1-5 mol% HBr or AcOH ) to facilitate the rearrangement of the bromine from the nitrogen to the aromatic ring.
Optimized Experimental Protocol
Objective: Synthesis of 6-bromo-N-methyl-3-pyridinamine with >95% regioselectivity.
Reagents:
-
Substrate: N-Methyl-3-pyridinamine (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (0.95 - 1.0 eq)
-
Solvent: Acetonitrile (Anhydrous, 0.1 M concentration)
-
Quench: 10%
(aq)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with N-methyl-3-pyridinamine and a magnetic stir bar. Purge with nitrogen.
-
Solvation: Add anhydrous Acetonitrile (MeCN) to dissolve the amine. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve NBS (0.95 eq) in a separate volume of MeCN. Add this solution dropwise to the amine solution over 30 minutes. Crucial: Keep the internal temperature below 5°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by LCMS/TLC.
-
Checkpoint: If starting material remains >10% and no dibromo is seen, add 0.05 eq additional NBS.
-
Checkpoint: If N-Br intermediate is seen (unstable peak), allow to warm to Room Temperature (20°C) for 30 mins to force rearrangement.
-
-
Quench: Pour the reaction mixture into a stirred solution of 10%
and saturated (1:1 ratio). Stir for 15 minutes. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
. -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient). The 6-bromo isomer typically elutes after the dibromo impurity but before the 2-bromo isomer (system dependent).
References
-
Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. Retrieved from [Link]
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Edition. Longman.
troubleshooting failed Suzuki coupling with 5-(Bromomethyl)-N-methyl-3-pyridinamine
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals encountering failures during the Suzuki-Miyaura cross-coupling of 5-(Bromomethyl)-N-methyl-3-pyridinamine .
Coupling an sp³-hybridized benzylic halide that also contains multiple Lewis basic nitrogen atoms presents a unique matrix of chemical challenges. This document deconstructs the mechanistic failures and provides field-proven, self-validating protocols to rescue your synthesis.
Diagnostic Troubleshooting Workflow
Before altering your reaction parameters, use the following diagnostic logic to identify the exact mode of failure based on your LC-MS or NMR data.
Diagnostic workflow for troubleshooting benzylic Suzuki couplings with basic amines.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls completely, and starting material is fully recovered. Why is the palladium catalyst inactive?
A1: Your substrate contains two potent Lewis basic sites: the pyridine ring nitrogen and the free secondary amine (-NHCH₃). These nitrogen atoms act as competing ligands. They strongly coordinate to the empty orbitals of the palladium(0) or palladium(II) intermediates, displacing the phosphine ligands and forming highly stable, unreactive complexes[1]. This phenomenon is known as catalyst poisoning .
-
The Causality: The lone pairs on the nitrogen outcompete the substrate's C-Br bond for the palladium coordination sphere, preventing the initial oxidative addition step.
-
The Fix: You must mask the nucleophilicity of the secondary amine by converting it to an electron-withdrawing carbamate (e.g., Boc or Cbz protection). Additionally, switch to a sterically bulky, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which tightly binds the palladium and sterically blocks pyridine coordination[2].
Q2: I see complete consumption of the starting material, but LC-MS shows a complex smear of high-molecular-weight species. What happened?
A2: You are observing base-promoted intermolecular oligomerization. Your substrate is a bifunctional molecule: it possesses a highly reactive electrophile (the benzylic bromomethyl group) and a nucleophile (the secondary amine).
-
The Causality: Under the basic conditions required to activate the boronic acid (e.g., K₂CO₃), the secondary amine is activated. The activation energy for an Sₙ2 alkylation between the amine of one molecule and the bromomethyl group of another is significantly lower than the activation energy for the palladium catalytic cycle. This results in rapid polymerization.
-
The Fix: Amine protection is mandatory. Protecting the -NHCH₃ group as a Boc-amine completely removes its nucleophilicity, shutting down the Sₙ2 polymerization pathway.
Q3: My LC-MS shows a major byproduct with a mass corresponding to [M - Br + OH]. How do I prevent this?
A3: This mass shift indicates the hydrolysis of your bromomethyl group (-CH₂Br) to a hydroxymethyl group (-CH₂OH).
-
The Causality: Standard Suzuki-Miyaura protocols often utilize aqueous bases (e.g., 2M Na₂CO₃) and alcoholic solvents (like ethanol). Benzylic bromides are highly electrophilic. The hydroxide or alkoxide ions in the solvent act as nucleophiles, displacing the bromide via an Sₙ2 mechanism before the palladium catalyst can undergo oxidative addition[3].
-
The Fix: Transition to strictly anhydrous conditions. Utilize an aprotic solvent (e.g., anhydrous 1,4-Dioxane or THF) and a mild, anhydrous, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃)[2].
Q4: How does coupling a bromomethyl group differ from a standard aryl bromide?
A4: The bromomethyl group is an sp³-hybridized alkyl halide. While benzylic halides undergo oxidative addition readily due to the stabilization of the resulting Pd(II) intermediate by the adjacent aromatic ring, they are highly prone to homocoupling (Wurtz-type coupling, forming bibenzyls)[2].
-
The Causality: The benzylic-Pd(II) intermediate is more transient and flexible than a rigid aryl-Pd(II) species, making it susceptible to side reactions prior to transmetalation.
-
The Fix: Use PdCl₂(dppf). The large bite angle of the dppf ligand stabilizes the benzylic-Pd(II) intermediate and accelerates the transmetalation step with the boronic acid, effectively outcompeting the homocoupling pathway[4].
Quantitative Condition Matrix
The following table summarizes the causal relationship between reaction conditions and experimental outcomes for 5-(Bromomethyl)pyridine derivatives.
| Protection Status | Catalyst / Ligand | Base & Solvent System | Primary Mechanistic Outcome | Yield of Target |
| Unprotected (-NHCH₃) | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (aq) / Toluene:EtOH | Oligomerization & Catalyst Poisoning | < 5% |
| Unprotected (-NHCH₃) | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ (anhydrous) / Dioxane | Catalyst Poisoning (Pyridine/Amine binding) | 10 - 15% |
| Boc-Protected | PdCl₂(dppf) (5 mol%) | K₂CO₃ (aq) / THF | Sₙ2 Hydrolysis to -CH₂OH | 20 - 30% |
| Boc-Protected | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ (anhydrous) / Dioxane | Clean Cross-Coupling | 82 - 88% |
Self-Validating Experimental Methodology
To ensure success, follow this two-phase protocol. Each phase includes a built-in validation checkpoint to ensure mechanistic integrity before proceeding.
Phase 1: Substrate Pre-treatment (Boc Protection)
Objective: Eliminate amine nucleophilicity and reduce Lewis basicity.
-
Initialization: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) at 0.1 M concentration under an inert atmosphere.
-
Reagent Addition: Cool the flask to 0 °C. Add Triethylamine (TEA, 1.5 eq) followed dropwise by Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Propagation: Remove the ice bath and stir at room temperature for 4 hours.
-
Validation Checkpoint: Perform TLC (Hexanes:EtOAc) and LC-MS. Self-Validation: You must observe the complete disappearance of the highly polar starting material and the emergence of a less polar spot corresponding to the Boc-protected intermediate. Do not proceed if starting material remains.
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Phase 2: Anhydrous Suzuki-Miyaura Coupling
Objective: Facilitate sp³-sp² coupling while suppressing Sₙ2 hydrolysis and homocoupling.
-
Preparation: In an oven-dried Schlenk flask, combine the Boc-protected substrate (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq), and finely powdered, anhydrous Cs₂CO₃ (2.0 eq).
-
Catalyst Loading: Add PdCl₂(dppf)·CH₂Cl₂ (5 mol%) as the catalyst.
-
Atmospheric Control: Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Crucial: Oxygen will rapidly oxidize the Pd(0) active species, halting the catalytic cycle.
-
Solvent Addition: Inject anhydrous, thoroughly degassed 1,4-Dioxane to achieve a 0.1 M substrate concentration.
-
Execution: Heat the reaction mixture to 80 °C for 12 hours under vigorous stirring.
-
Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. Self-Validation: The chromatogram should show the [M+H]⁺ of the coupled product. Confirm the absence of the [M - Br + OH] hydrolysis peak.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash column chromatography.
References
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at:[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
preventing self-polymerization of 5-(Bromomethyl)-N-methyl-3-pyridinamine
A Guide to Preventing Self-Polymerization and Ensuring Compound Stability
Welcome to the technical support center for 5-(Bromomethyl)-N-methyl-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this reactive molecule. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to handle this compound effectively and prevent self-polymerization.
Understanding the Instability: Why Does this compound Self-Polymerize?
This compound is a bifunctional molecule containing both a nucleophilic aminopyridine moiety and a reactive benzylic bromide. This combination makes it susceptible to intermolecular reactions, leading to oligomerization or polymerization. The primary mechanism of self-polymerization is likely a nucleophilic attack of the nitrogen atom of one molecule on the bromomethyl group of another, resulting in the formation of a pyridinium polymer. This reaction can be initiated by trace impurities, light, or elevated temperatures.
Troubleshooting Guide: Addressing Common Issues
This section is designed to help you troubleshoot common problems encountered during the handling and use of this compound.
Issue 1: I observed a white/off-white precipitate forming in my solid sample of this compound.
-
Question: What is this precipitate and why did it form?
-
Answer: The precipitate is likely the result of self-polymerization. This can occur even in the solid state, especially if the compound has been stored for an extended period, exposed to elevated temperatures, or was not thoroughly purified to remove trace acidic impurities that can catalyze the reaction.
-
Question: What should I do with the material?
-
Answer: It is not recommended to use the material if a significant amount of precipitate has formed, as the purity is compromised. Attempting to purify the mixture can be challenging. For future purchases, ensure you are sourcing from a reputable supplier who provides a certificate of analysis with a recent manufacturing date.
-
Question: How can I prevent this from happening in the future?
-
Answer: Strict adherence to proper storage conditions is crucial. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and at low temperatures (freezer storage at -20°C is recommended).[1] Minimize the frequency of opening the container to reduce exposure to atmospheric moisture and oxygen.
Issue 2: My solution of this compound turned yellow/brown and became viscous.
-
Question: What is causing the discoloration and increase in viscosity?
-
Answer: This is a classic sign of polymerization in solution. The formation of longer polymer chains increases the viscosity, and the color change often indicates the formation of complex pyridinium species and potential degradation products.[2]
-
Question: Can I still use this solution for my reaction?
-
Answer: No. The presence of oligomers and polymers will interfere with your reaction, leading to impure products and difficulty in purification. It is best to discard the solution and prepare a fresh one.
-
Question: How can I prepare and store solutions to avoid this?
-
Answer: Prepare solutions fresh for each use whenever possible. If a stock solution must be prepared, use a dry, aprotic solvent and store it under an inert atmosphere at low temperatures. Consider the addition of a polymerization inhibitor if the solution is to be stored for any length of time.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf life and prevent self-polymerization, the compound should be stored under the following conditions:
-
Temperature: In a freezer at -20°C.[1]
-
Atmosphere: Under an inert gas such as argon or nitrogen.[3]
-
Container: In a tightly sealed, opaque container to protect from light and moisture.[4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Reduces the rate of chemical reactions, including polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and reactions with atmospheric moisture.[3] |
| Light | Opaque Container | Minimizes light-induced degradation or radical formation. |
| Container Seal | Tightly Sealed | Prevents ingress of moisture and oxygen.[4] |
Q2: Can I use a polymerization inhibitor with this compound?
A2: Yes, for solution-based storage or reactions where the compound is held at elevated temperatures for extended periods, a polymerization inhibitor can be beneficial. Given the likely radical and/or nucleophilic nature of the polymerization, suitable inhibitors would be radical scavengers.
-
Recommended Inhibitors: Phenolic compounds like butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) are commonly used.[6] These are effective radical scavengers.[]
-
Concentration: Typically, inhibitors are added at concentrations of 100-1000 ppm. The exact concentration may need to be optimized for your specific application.
-
Removal: If the inhibitor interferes with your downstream application, it can often be removed by column chromatography or by washing with a dilute aqueous base.[8]
Q3: What solvents are recommended for dissolving this compound?
A3: The choice of solvent is critical to maintaining the stability of the compound.
-
Recommended: Dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are good choices. Ensure the solvents have a low water content.
-
To Avoid: Protic solvents like alcohols (methanol, ethanol) should be used with caution as they can participate in solvolysis reactions with the bromomethyl group. The use of water should be avoided unless it is a co-solvent in a well-controlled reaction, such as a Suzuki coupling.[9]
Experimental Protocols
Protocol 1: Safe Handling and Preparation of a Stock Solution
-
Preparation: Before opening the container of this compound, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of an inert gas (argon or nitrogen).[10]
-
Weighing: Quickly weigh the desired amount of the solid into a clean, dry flask.
-
Dissolution: Add the desired volume of a dry, aprotic solvent via a syringe.
-
Storage: If the solution is to be stored, add the chosen inhibitor at the desired concentration. Seal the flask with a septum, parafilm, and store in a freezer at -20°C.
Protocol 2: Quenching and Disposal
Due to its reactive nature, care should be taken when quenching reactions and disposing of waste containing this compound.
-
Quenching: Slowly add the reaction mixture to a stirred, cooled solution of a mild nucleophile, such as a dilute aqueous solution of sodium bicarbonate or an amine like diethylamine, to quench any unreacted bromomethyl groups.
-
Disposal: Dispose of the quenched reaction mixture and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.[5]
Visualizations
Diagram 1: Proposed Self-Polymerization Mechanism
Caption: Proposed bimolecular reaction leading to self-polymerization.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: Decision tree for addressing instability issues.
References
- Jeong, E. H., & Lee, C. H. (1998). Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate. Journal of biochemistry and molecular biology, 31(4), 355–360.
- Garrigue, P., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of pharmaceutical and biomedical analysis, 43(1), 136–142.
- BenchChem. (2025).
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
-
Wikipedia. (2023). Polymerisation inhibitor. Retrieved from [Link]
- Liskon Biological. (2025).
- Thermo Fisher Scientific. (2009). 3-(Bromomethyl)
- Deadman, B. J., et al. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules, 24(10), 1994.
- Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198.
- ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.
- Longchang Chemical. (2022).
- Apollo Scientific. (2023). 4-Bromo-2-(difluoromethoxy)
-
PubChem. (n.d.). 5-bromo-2-methylpyridin-3-amine. Retrieved from [Link]
- Guo, J., et al. (2014). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Chemistry of Heterocyclic Compounds, 50(8), 1184-1187.
- Tryson, G. R., & Bevington, J. C. (1979). Radical Polymerization of Alkyl 2-Cyanoacrylates. European Polymer Journal, 15(1), 77-80.
- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
- ChemScene. (n.d.). 5-Bromo-N-methoxy-N-methylpyridine-3-carboxamide.
-
PubChem. (n.d.). 5-bromo-2-methylpyridin-3-amine. Retrieved from [Link]
- Boron Molecular. (n.d.). 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one.
Sources
- 1. 1017793-24-6|5-(Bromomethyl)pyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE CAS#: 335033-38-0 [amp.chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution on 5-(Bromomethyl)-N-methyl-3-pyridinamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for reactions involving 5-(Bromomethyl)-N-methyl-3-pyridinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing nucleophilic substitution reactions with this versatile building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your synthetic strategies effectively.
The substrate, this compound, is a primary, benzylic-like halide. Its reactivity is enhanced by the adjacent pyridine ring, which stabilizes the transition state of nucleophilic substitution reactions.[1] Due to its primary nature, it overwhelmingly favors the bimolecular (SN2) pathway, which involves a backside attack by the nucleophile and inversion of stereochemistry (though the carbon is not chiral in this case).[2] Understanding and controlling the parameters of the SN2 mechanism is paramount to achieving high yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common strategic questions about setting up your reaction for success.
Q1: What is the dominant reaction mechanism and why? A: The reaction proceeds almost exclusively through an SN2 (Substitution Nucleophilic Bimolecular) mechanism.[3] This is due to two key structural features:
-
Primary Halide: The carbon atom bearing the bromine is only attached to one other carbon, making it sterically accessible for a nucleophile's backside attack.[4]
-
Benzylic-like System: The pyridine ring stabilizes the SN2 transition state through π-orbital overlap, significantly accelerating the reaction compared to a standard primary alkyl halide.[1][5]
While an SN1 reaction via a resonance-stabilized carbocation is theoretically possible, it is highly unfavorable for primary systems and would require conditions that strongly favor ionization, such as a polar protic solvent and a very weak nucleophile.[6] Elimination reactions (E1/E2) are not a concern as there are no β-hydrogens on the substituted methyl group.
Q2: How should I select the appropriate nucleophile? A: The choice of nucleophile is dictated by the desired product. For an efficient SN2 reaction, a strong nucleophile is preferred. Nucleophilicity generally increases with basicity and polarizability.[6][7]
-
Excellent Nucleophiles: Cyanide (CN⁻), azide (N₃⁻), iodide (I⁻), and thiols/thiolates (RS⁻) are highly effective.
-
Good Nucleophiles: Amines (RNH₂, R₂NH), alkoxides (RO⁻), and hydroxide (OH⁻) work very well. Note that amines and hydroxide are also basic, which can be a factor in side reactions.
-
Weak Nucleophiles: Water (H₂O) and alcohols (ROH) are generally poor nucleophiles for SN2 reactions and may require higher temperatures or longer reaction times. Using them as solvents can lead to undesired solvolysis products.[4]
Q3: What is the optimal solvent for this reaction? A: For an SN2 reaction, a polar aprotic solvent is strongly recommended. These solvents can dissolve the reactants and stabilize the transition state but do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[8]
| Solvent Class | Examples | Suitability for SN2 | Rationale |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Excellent | Solubilizes reactants without deactivating the nucleophile through hydrogen bonding.[8] |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | Poor | Forms a "solvent cage" around the nucleophile via hydrogen bonding, reducing its reactivity. May lead to competing SN1 pathways or solvolysis.[5][6] |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Poor to Moderate | Often suffers from poor solubility of the nucleophile salt. Can be used in some cases, especially with phase-transfer catalysts. |
Q4: Is a base required for the reaction? A: Yes, a base is often essential under two common circumstances:
-
When the Nucleophile is a Salt: If your nucleophile is an ammonium salt (e.g., R-NH₂·HCl), a base is needed to deprotonate it and generate the free, nucleophilic form.
-
When an Acidic Byproduct is Formed: The reaction liberates one equivalent of HBr. This will protonate basic nucleophiles (like amines) or the product, rendering them non-nucleophilic and halting the reaction. A non-nucleophilic base is required to scavenge this acid.
Recommended Bases:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are generally non-nucleophilic and have good solubility in polar aprotic solvents.[9][10]
-
Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, but ensure they are not reactive towards the substrate under the reaction conditions.
Q5: How do I monitor the reaction's progress effectively? A: Active monitoring is crucial to prevent the formation of side products from over-reaction or decomposition.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method.[11] Spot the reaction mixture alongside your starting material. The product should appear as a new, typically more polar or less polar, spot, while the starting material spot diminishes. A co-spot (a lane with both starting material and reaction mixture) can help confirm identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS can confirm the disappearance of the starting material's mass and the appearance of the product's mass.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: My reaction shows low or no conversion to the desired product.
Q: I've stirred my reaction for hours with no significant product formation visible on TLC. What should I investigate?
A: This common issue can usually be traced to one of four factors: the nucleophile, the solvent, the temperature, or the substrate itself.
Problem: My TLC plate shows multiple new spots, indicating side product formation.
Q: I am forming my product, but also several other compounds. How can I improve the selectivity?
A: The formation of multiple products suggests that your reaction conditions are either too harsh or that alternative reactive sites are participating.
-
Possible Cause - Reaction on the Pyridine Ring: The pyridine ring itself can be susceptible to nucleophilic attack, especially at elevated temperatures or with highly reactive nucleophiles.[12]
-
Solution: Reduce the reaction temperature. If the reaction is too slow when cooled, consider using a more reactive, but less basic, nucleophile (e.g., azide or thiolate instead of an alkoxide).
-
-
Possible Cause - Over-alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine or a diamine), it can react with more than one molecule of the substrate.
-
Solution: Use a significant molar excess of the nucleophile (3-5 equivalents) to favor the mono-substituted product statistically.
-
-
Possible Cause - Reaction at the N-methyl-amino Group: While less likely, a very strong and basic nucleophile could potentially deprotonate the amine or engage in other undesired reactions.
-
Solution: Use milder conditions and a non-nucleophilic base like K₂CO₃ rather than a potentially reactive amine base.
-
Problem: I am having difficulty purifying my final product.
Q: My product streaks badly on my silica gel column, making it impossible to isolate a pure fraction. What can I do?
A: This is a very common issue when working with pyridine-containing compounds, which are basic and polar.[13]
-
Strategy 1: Neutralize the Silica Gel: Add a small amount of a volatile amine base, like triethylamine (~0.5-1%), to your eluent. This deactivates the acidic silanol groups on the silica surface, preventing your basic product from sticking and tailing.
-
Strategy 2: Convert to a Salt (for extraction): During aqueous workup, you can sometimes purify by extraction. Acidify the aqueous layer to protonate your product, making it water-soluble while organic impurities are washed away. Then, basify the aqueous layer and extract your pure, free-base product into an organic solvent.
-
Strategy 3: Use a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or reverse-phase (C18) chromatography for highly polar compounds.
Part 3: Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: General Procedure for SN2 Reaction with a Secondary Amine Nucleophile
This protocol describes the reaction of this compound with morpholine as a representative secondary amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Begin vigorous stirring and add morpholine via syringe.
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the reaction progress every hour using TLC (e.g., 10% Methanol in Dichloromethane eluent with 0.5% triethylamine).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.
Protocol 2: Aqueous Work-up and Purification
-
Filter the cooled reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃, KBr).
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil/solid in an organic solvent like ethyl acetate or dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by NMR and MS to confirm structure and purity.
References
- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. [Online] Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.).
- Directed nucleophilic aromatic substitution reaction. (n.d.).
-
ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. [Online] Available at: [Link]
-
Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Online] Available at: [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026). Nucleophilic Substitution in Alkyl Bromides. [Online] Available at: [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. [Online] Available at: [Link]
- Nucleophilic Substitution Reactions. (n.d.).
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Online] YouTube. Available at: [Link]
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. [Online] Available at: [Link]
-
Pyridine - Nucleophilic Substitution. (2017). [Online] YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Online] Available at: [Link]
-
Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. [Online] Available at: [Link]
Sources
- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. asccollegekolhar.in [asccollegekolhar.in]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
removal of impurities from 5-(Bromomethyl)-N-methyl-3-pyridinamine synthesis
Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of 5-(Bromomethyl)-N-methyl-3-pyridinamine .
This portal is designed for drug development professionals and synthetic chemists who are encountering yield loss, impurity spikes, or product degradation during the synthesis of this highly reactive intermediate.
Part 1: The "Self-Condensation" Paradox (Core Causality)
Q: My reaction mixture turns into an insoluble pink/brown goo during workup or concentration. What is happening? A: You are observing rapid, spontaneous self-condensation (polymerization). The target molecule, this compound, contains a severe structural paradox: it possesses both a highly electrophilic benzylic-type bromide (the 5-bromomethyl group) and two nucleophilic nitrogen centers (the pyridine ring and the secondary N-methylamine).
When this compound exists as a "free base" (pH > 7), the secondary amine of one molecule rapidly executes an intermolecular
Q: How do I prevent this polymerization? A: The compound must never be isolated or handled as a free base . It must be synthesized, isolated, and stored as a di-salt—specifically, the dihydrobromide salt . Protonating both the pyridine nitrogen and the secondary amine renders them non-nucleophilic, effectively shutting down the self-condensation pathway and stabilizing the molecule for long-term storage[2].
Figure 1: Reaction pathways showing self-condensation vs. stabilization via salt formation.
Part 2: Synthesis Route Troubleshooting
Q: I am using NBS (Wohl-Ziegler bromination) on 5-methyl-N-methylpyridin-3-amine. I see massive impurity spikes. Why? A: Radical bromination using N-Bromosuccinimide (NBS) is highly problematic for this specific substrate. The unprotected secondary amine will react with NBS to form an N-bromoamine intermediate, which can undergo homolytic cleavage to form nitrogen radicals, leading to tarring. Furthermore, radical bromination lacks strict selectivity, leading to over-bromination (dibromomethyl impurities). Causality-Driven Solution: Abandon the NBS route unless you protect the secondary amine (e.g., with a Trifluoroacetyl group). The industry standard for this scaffold is the conversion of the alcohol precursor (5-(hydroxymethyl)-N-methyl-3-pyridinamine) using concentrated aqueous Hydrobromic acid (HBr).
Q: Why use 48% aqueous HBr instead of
Part 3: Quantitative Impurity Profiling & Diagnostics
To successfully troubleshoot your batches, use the following diagnostic matrix to identify impurities via LC-MS or
| Impurity Profile | Visual Cue | MS (m/z) | Key | Root Cause & Prevention |
| Self-Condensation Oligomers | Pink/Brown insoluble solid | Broad polymeric masses | Broad, unresolved aliphatic humps (3.0 - 5.0 ppm) | Cause: Loss of acidity during workup.Fix: Never neutralize; maintain excess HBr. |
| Unreacted Alcohol (Starting Material) | White solid (highly water soluble) | 139.1 | Singlet at ~4.60 ( | Cause: Insufficient reaction time/temp.Fix: Ensure reflux > 100°C for 12h. |
| Dibromomethyl Byproduct | Yellowish oil | 278.9 / 280.9 | Singlet at ~6.80 ( | Cause: Over-bromination (NBS route only).Fix: Switch to the alcohol/HBr synthetic route. |
| Ether Dimer | Off-white solid | 259.2 | Singlet at ~4.55 ( | Cause: Alcohol attacks bromomethyl product.Fix: Increase HBr concentration. |
Part 4: Self-Validating Experimental Methodology
Below is the optimized, step-by-step protocol for synthesizing the target molecule via the alcohol precursor, designed to inherently prevent self-condensation.
Protocol: Synthesis of this compound Dihydrobromide
Step 1: Reaction Setup (Protonation First)
-
Charge a round-bottom flask with 5-(hydroxymethyl)-N-methyl-3-pyridinamine (1.0 eq).
-
Slowly add 48% aqueous HBr (15.0 eq).
-
Causality Note: The massive excess of HBr serves as both the reagent and the solvent, ensuring absolute protonation of the di-basic system.
-
Step 2: Activation and Displacement
-
Equip the flask with a reflux condenser and heat to 100°C for 12 hours.
-
Validation Checkpoint: Monitor by LC-MS. Dilute a 10 µL aliquot in 1 mL of 0.1% TFA in water (do NOT use basic buffers). The starting material peak (m/z 139) should be completely replaced by the product peak (m/z 201/203, bromine isotope pattern).
Step 3: Azeotropic Dehydration (Critical Step)
-
Cool the reaction to room temperature.
-
Remove the aqueous HBr under reduced pressure (rotary evaporator) at 50°C.
-
Warning: If the residue begins to turn pink, free-base formation is initiating due to HBr loss. Immediately add 1M HBr in dioxane or ether to re-acidify.
-
-
To remove residual water without neutralizing the salt, add anhydrous toluene (5 volumes) to the crude residue and evaporate under vacuum. Repeat this azeotropic drying step three times until a free-flowing, off-white solid is obtained.
Step 4: Crystallization
-
Suspend the crude dihydrobromide salt in a minimum amount of hot absolute ethanol.
-
Slowly add anhydrous diethyl ether until the solution becomes slightly turbid.
-
Cool to 0°C to induce crystallization. Filter the highly pure dihydrobromide salt under a blanket of nitrogen and dry under high vacuum.
Figure 2: Step-by-step synthetic workflow for the isolation of the dihydrobromide salt.
References
- 2-bromomethyl pyridine into 2-pyridine methanol - ResearchGate. Discussions on the spontaneous formation of pyridinium salts via self-condensation of bromomethylpyridines.
- 2-Bromo-4-(bromomethyl)pyridine hydrobromide | Benchchem. Technical protocols detailing the necessity of bubbling HBr gas to form stable hydrobromide salts of reactive bromopyridines.
- Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates - ACS Publications. Analysis of the electronic properties dictating the stability and reactivity of bromomethylpyridines.
characterization of unexpected byproducts in reactions with 5-(Bromomethyl)-N-methyl-3-pyridinamine
Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals encountering unexpected byproducts, low yields, or reaction failures when working with 5-(Bromomethyl)-N-methyl-3-pyridinamine .
Part 1: Mechanistic Insights & Causality
To successfully utilize this compound, you must first understand its inherent reactivity profile. This molecule is a classic bifunctional system: it contains a highly reactive electrophile (the bromomethyl group) and two potent nucleophilic centers (the secondary N-methylamine and the pyridine nitrogen).
As documented in literature regarding bromomethylpyridines, the free base is intrinsically unstable due to the presence of both electrophilic and nucleophilic moieties[1]. When the hydrobromide (HBr) salt is neutralized to the free base, the molecule rapidly undergoes intermolecular
Mechanistic pathways of this compound reactivity.
Part 2: Symptom-Based Troubleshooting (FAQs)
Q: Why did my reaction mixture turn deep red and form an insoluble gum during the free-basing step? A: You isolated the free base without a trapping agent present. The deep red color and insoluble gum are the visual signatures of rapid oligomerization/polymerization. The secondary amine of one molecule attacked the bromomethyl group of another, initiating a chain reaction. Solution: Never isolate the free base. Use the in situ neutralization protocol detailed in Part 4.
Q: I bypassed the free-basing step, but my LC-MS shows complete consumption of the starting material with a massive new peak at m/z 139[M+H]+. What happened?
A: The m/z 139 peak corresponds to 5-(hydroxymethyl)-N-methyl-3-pyridinamine. The bromomethyl group is highly susceptible to solvolysis. If your reaction solvent (e.g., DMF, THF) was not strictly anhydrous, or if you used an aqueous base (like aqueous
Q: How can I distinguish between intermolecular dimerization and my desired alkylation product on LC-MS?
A: Oligomers often smear on standard C18 columns due to multiple protonation states, presenting as a broad UV hump rather than a sharp peak. Extract the mass spectra across this hump looking for a repeating mass unit of
Part 3: Analytical Data & Characterization Reference
Use the following self-validating data tables to confirm the identity of unexpected byproducts in your reaction mixtures.
Table 1: LC-MS Diagnostic Signatures (ESI+)
| Species | Formula | Exact Mass | Observed m/z [M+H]+ | Chromatographic Profile |
| Starting Material | 200.00 | 201.0 / 203.0 (1:1) | Sharp peak | |
| Hydrolysis Byproduct | 138.08 | 139.1 | Sharp peak, early elution | |
| Dimer Byproduct | 320.06 | 321.1 / 323.1 (1:1) | Broad peak, mid-elution | |
| Trimer Byproduct | 440.13 | 441.1 / 443.1 (1:1) | Broad peak, late elution | |
| N-Oxide Byproduct | 216.00 | 217.0 / 219.0 (1:1) | Sharp peak, highly polar |
Table 2: NMR (400 MHz, DMSO- ) Diagnostic Chemical Shifts
| Proton Environment | Intact SM (HBr Salt) | Hydrolysis Byproduct | Oligomeric Byproducts |
| -CH2-Br | ~4.65 ppm (s, 2H) | N/A | N/A |
| -CH2-OH | N/A | ~4.45 ppm (d, 2H) | N/A |
| -CH2-N- (Polymer) | N/A | N/A | 3.80 - 4.30 ppm (broad m) |
| -NH-CH3 | ~2.80 ppm (s, 3H) | ~2.75 ppm (d, 3H) | 2.50 - 3.00 ppm (broad m) |
| Pyridine Aromatics | 7.50 - 8.20 ppm (sharp) | 7.00 - 7.90 ppm (sharp) | 6.80 - 8.50 ppm (broad m) |
Part 4: Field-Proven Methodologies
Protocol 1: In Situ Alkylation to Prevent Self-Condensation
Objective: Couple the bromomethyl SM with a target nucleophile without triggering oligomerization. This protocol uses kinetic control to favor the desired cross-reaction over self-condensation.
-
Step 1: Preparation. Suspend this compound hydrobromide (1.0 eq) and your target nucleophile (1.2 - 1.5 eq) in strictly anhydrous DMF (0.1 M) under Argon at 0 °C.
-
Validation Check: The suspension must remain pale yellow/colorless. A color shift to deep red at this stage indicates moisture ingress or premature free-basing.
-
-
Step 2: Base Addition. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 15 minutes, maintaining the internal reaction temperature strictly below 5 °C.
-
Validation Check: DIPEA neutralizes the HBr salt in situ. Because the target nucleophile is already present, it immediately traps the generated free base. If the temperature spikes >5 °C, the rate of self-condensation increases exponentially.
-
-
Step 3: Reaction Progression. Stir at 0 °C for 1 hour, then slowly warm to room temperature.
-
Validation Check: Pull a 10 µL aliquot, quench in 1 mL MeCN/H2O, and run LC-MS. If m/z 139 is >5%, your DMF was wet. If m/z 321 (dimer) is >5%, the DIPEA was added too quickly.
-
Protocol 2: Characterization Workflow for Insoluble Gums
Objective: Solubilize and identify polymeric crash-outs to confirm reaction failure mechanisms.
-
Step 1: Solubilization. Isolate the deep red/black gum via centrifugation. Attempt dissolution in DMSO-
. If insoluble, add 1-2 drops of trifluoroacetic acid (TFA- ).-
Validation Check: TFA protonates the polymeric amine backbone, disrupting inter-chain hydrogen bonding and forcing dissolution. If it remains insoluble, the polymer has heavily cross-linked.
-
-
Step 2: NMR Acquisition. Run a
NMR with an extended relaxation delay (d1 = 5s) to account for polymeric relaxation times.-
Validation Check: Look for severe line broadening in the aliphatic region (3.5 - 4.5 ppm). Sharp peaks indicate trapped monomer or solvent, not the polymer backbone.
-
Diagnostic workflow for identifying and resolving byproduct formation.
References
-
Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates. National Institutes of Health (NIH).[Link]
-
Structure, Optical and Magnetic Properties of Two Isomeric 2-Bromomethylpyridine Cu(II) Complexes [Cu(C6H9NBr)2(NO3)2] with Very Different Binding Motives. MDPI.[Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 5-(Bromomethyl)-N-methyl-3-pyridinamine and its 5-(Chloromethyl) Analog
For researchers and professionals in the field of drug development, the strategic selection of synthetic intermediates is paramount. The efficiency of a synthetic route, reaction yields, and even the feasibility of a desired transformation can hinge on the subtle differences between structurally similar building blocks. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine-based intermediates: 5-(Bromomethyl)-N-methyl-3-pyridinamine and its 5-(chloromethyl) counterpart. We will delve into the fundamental chemical principles governing their reactivity, supported by analogous experimental data and a detailed protocol for direct comparative analysis.
The Decisive Factor: Leaving Group Ability in Nucleophilic Substitution
The primary reaction pathway for both this compound and its chloromethyl analog is nucleophilic substitution. The carbon of the -CH₂X group (where X is Br or Cl) is electrophilic, making it a target for attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially given the primary nature of the electrophilic carbon.[1][2]
In an SN2 reaction, a nucleophile attacks the electrophilic carbon while simultaneously displacing the leaving group in a single, concerted step.[2] The rate of this reaction is critically dependent on several factors, but when comparing our two molecules, the most significant differentiator is the identity of the leaving group: bromide (Br⁻) versus chloride (Cl⁻).
The efficacy of a leaving group is inversely related to its basicity; a weaker base is a better leaving group because it is more stable on its own and can better accommodate the negative charge it takes on after bond cleavage.[3][4] When we compare the halide ions, we look to the strength of their conjugate acids (HBr and HCl). Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[4]
This fundamental difference in basicity establishes a clear hierarchy of leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻ .[2][4] The weaker and more polarizable carbon-bromine bond breaks more readily than the stronger carbon-chlorine bond. This translates to a lower activation energy for the nucleophilic substitution reaction involving the bromomethyl compound, leading to a significantly faster reaction rate.[2][5]
Therefore, based on first principles, This compound is predicted to be substantially more reactive than 5-(Chloromethyl)-N-methyl-3-pyridinamine.
Caption: Generalized SN2 reaction mechanism.
Quantitative Reactivity Comparison: A Kinetic Perspective
While direct kinetic data for these specific pyridinamine derivatives is not extensively published, we can draw strong analogies from well-studied systems, such as the reaction of ethyl halides with cyanide. In one study, the second-order rate constant for ethyl bromide was found to be approximately 10⁻² M⁻¹s⁻¹, whereas the rate for ethyl chloride was 10⁻⁴ M⁻¹s⁻¹.[6] This indicates that the bromo-alkane is roughly 100 times more reactive than the chloro-alkane under identical conditions. A similar reactivity ratio is expected for the benzylic-like pyridinylmethyl halides.
| Feature | This compound | 5-(Chloromethyl)-N-methyl-3-pyridinamine | Justification |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Halogen identity. |
| Leaving Group Ability | Excellent | Good | Br⁻ is a weaker base than Cl⁻.[4] |
| C-X Bond Strength | Weaker (~285 kJ/mol for C-Br) | Stronger (~340 kJ/mol for C-Cl) | Governs the ease of bond cleavage. |
| Predicted Reaction Rate | Fast | Slow | Lower activation energy due to better leaving group.[6] |
| Relative Rate Constant (k) | kBr | kCl (where kBr >> kCl) | The rate constant is directly proportional to reactivity. |
Note: Bond strength values are approximate for a generic C-X bond and serve for comparative purposes.
Experimental Validation: Protocol for Comparative Kinetic Analysis
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be performed. This protocol provides a self-validating system to determine the second-order rate constants for the reaction of each compound with a model nucleophile.
Objective: To determine and compare the second-order rate constants for the nucleophilic substitution reaction of this compound and its 5-(chloromethyl) analog with sodium iodide in acetone.
Principle: This experiment utilizes the Finkelstein reaction. Sodium iodide is soluble in acetone, but the resulting sodium bromide or sodium chloride is not.[7] The rate of reaction can be determined by monitoring the formation of the precipitate over time, or more quantitatively, by tracking the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
5-(Chloromethyl)-N-methyl-3-pyridinamine
-
Sodium Iodide (NaI), anhydrous
-
Acetone, HPLC grade, anhydrous
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vials (e.g., jacketed beaker or reaction block)
-
Magnetic stirrer and stir bars
-
HPLC system with a C18 column and UV detector
Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.
-
Prepare separate 0.01 M stock solutions of this compound and 5-(chloromethyl)-N-methyl-3-pyridinamine in anhydrous acetone.
-
-
Kinetic Run (to be performed separately for each compound):
-
Place 9.0 mL of the 0.1 M NaI solution into a thermostatted reaction vial maintained at a constant temperature (e.g., 25°C). Allow the solution to equilibrate for 15 minutes.
-
At time t=0, rapidly inject 1.0 mL of the 0.01 M halide stock solution into the vial with vigorous stirring. This initiates the reaction. The large excess of nucleophile (NaI) ensures pseudo-first-order kinetics.
-
Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to stop the reaction, and label it as the t=0 sample.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 2 minutes for the bromo compound, every 20 minutes for the chloro compound), withdraw subsequent 100 µL aliquots and quench them in the same manner.
-
Continue sampling for a period sufficient to observe at least 80% completion of the reaction for the bromo-compound. Run the experiment for the chloro-compound for a significantly longer duration to obtain a measurable conversion.
-
-
HPLC Analysis:
-
Analyze each quenched aliquot by HPLC to determine the concentration of the remaining alkyl halide starting material. Develop an isocratic method that provides good separation of the starting material from the product.
-
Create a calibration curve using known concentrations of the starting materials to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the concentration of the alkyl halide, [RX], at each time point.
-
Plot ln([RX]t / [RX]₀) versus time (in seconds). This plot should yield a straight line with a slope equal to -kobs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [NaI].
-
Compare the calculated k₂ values for the bromo- and chloro-compounds.
-
Caption: Workflow for the comparative kinetic study.
Implications for Drug Development Professionals
Understanding the reactivity differential between these two analogs has direct, practical consequences in a drug discovery setting:
-
Reaction Condition Optimization: The higher reactivity of the bromomethyl analog allows for the use of milder reaction conditions.[8] This can be crucial when working with complex molecules that contain sensitive functional groups that might not tolerate the more forcing conditions (e.g., higher temperatures, longer reaction times) required for the less reactive chloromethyl analog.
-
Throughput and Efficiency: For library synthesis or scale-up operations, the significantly faster reaction rates of the bromo-compound can drastically reduce cycle times, increasing laboratory throughput and overall efficiency.
-
Cost vs. Reactivity Trade-off: Chloromethyl compounds are often less expensive and may exhibit better long-term stability than their bromo counterparts. A project team must weigh the higher upfront cost of the bromomethyl intermediate against the potential savings in time, energy, and downstream purification efforts that its superior reactivity affords.
-
Chemoselectivity: In molecules with multiple potential electrophilic sites, the choice between a 'harder' chloro-leaving group and a 'softer' bromo-leaving group can be used to tune chemoselectivity in reactions with nucleophiles of varying hardness/softness (HSAB theory).
Conclusion
The comparison between this compound and its 5-(chloromethyl) analog is a clear illustration of fundamental chemical principles dictating synthetic utility. Due to the superior leaving group ability of the bromide ion compared to the chloride ion, the 5-(bromomethyl) derivative is unequivocally the more reactive species in nucleophilic substitution reactions .[2][4] This qualitative understanding, which can be quantitatively confirmed through straightforward kinetic experiments, empowers chemists to make informed decisions, enabling the design of more efficient, robust, and successful synthetic routes in the pursuit of novel therapeutics.
References
- BenchChem. (2025). Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide.
- Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. PMC.
- Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions.
- Reddit. (2013). Cl vs Br in SN1 and SN2 reactions.
- Chemistry LibreTexts. (2025). 11.3: Characteristics of the SN2 Reaction.
- PMC. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
- KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- Docsity. (2025). Experiment 1: Preparation and Reactivity of Alkyl Halides | Lab Reports Chemistry.
- BenchChem. (2025). A Comparative Guide to Pyrimidine Building Blocks: 5-(Bromomethyl)-2-chloropyrimidine and Its Alternatives for Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. reddit.com [reddit.com]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docsity.com [docsity.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
biological activity of 5-(Bromomethyl)-N-methyl-3-pyridinamine derivatives vs. parent compound
Comprehensive Comparison Guide: Biological Activity of 5-(Bromomethyl)-N-methyl-3-pyridinamine Derivatives vs. Parent Compound
Executive Summary
In modern drug discovery, the transformation of reactive chemical intermediates into highly specific therapeutic agents is a foundational principle. This compound serves as a critical bifunctional building block in medicinal chemistry. While the parent compound is a highly reactive alkylating agent with negligible therapeutic utility, its derivatives—synthesized via nucleophilic displacement of the bromomethyl warhead—have emerged as potent, targeted inhibitors.
Notably, this pyridinamine scaffold has been instrumental in the development of clinical-stage therapeutics, including Histone Demethylase (KDM) inhibitors like Zavondemstat[1][2] and Selective Estrogen Receptor Degraders (SERDs) such as Camizestrant (AZD9833)[3][4]. This guide objectively compares the biological activity, metabolic stability, and safety profiles of the parent compound against its optimized derivatives, providing drug development professionals with actionable experimental workflows.
Mechanistic Divergence: Reactivity vs. Target Affinity
The Parent Compound: this compound
The presence of the bromomethyl group on the pyridine ring creates a highly electrophilic picolyl halide. In biological systems, this compound undergoes rapid
Optimized Derivatives By substituting the bromine atom with targeted pharmacophores (e.g., functionalized azetidines or pyrazolo-isoquinolines), researchers neutralize the electrophilic liability. The resulting derivatives exhibit profound target specificity. For example, derivatives utilizing this substituted pyridinamine scaffold have demonstrated sub-nanomolar affinity for Estrogen Receptor alpha (ERα)[3] and KDM4/5 enzymes[1], driven by highly specific hydrogen bonding and hydrophobic interactions within the target's ligand-binding domain.
Mechanistic divergence between the reactive parent compound and its targeted derivatives.
Comparative Biological Activity Data
To illustrate the pharmacological evolution from a raw building block to a lead candidate, the following table summarizes the comparative biological activity between the parent compound and a representative clinical-stage derivative (e.g., a Camizestrant analog)[4].
| Pharmacological Parameter | Parent Compound (Bromomethyl) | Representative Derivative (e.g., SERD) | Primary Assay Method |
| Target Affinity ( | > 10,000 nM (Inactive) | < 1.0 nM (Highly Potent) | TR-FRET Binding Assay |
| Off-Target Cytotoxicity ( | ~ 4.5 µM (Toxic) | > 50 µM (Safe) | CellTiter-Glo (HEK293 cells) |
| Metabolic Stability (GSH | < 5 minutes (Unstable) | > 24 hours (Stable) | LC-MS/MS Trapping Assay |
| Mechanism of Action | Non-specific Covalent Alkylation | Reversible Target Binding / Degradation | X-ray Crystallography / MS |
Self-Validating Experimental Workflows
To accurately profile the transition from a reactive intermediate to a stable therapeutic, the following self-validating protocols are essential for establishing E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness).
Protocol 1: Glutathione (GSH) Trapping Assay (Metabolic Stability)
-
Purpose: To quantify the electrophilic reactivity of the parent compound versus the stability of the derivative.
-
Causality: Reactive halides rapidly deplete intracellular GSH, leading to hepatotoxicity. A viable therapeutic derivative must demonstrate no significant GSH depletion.
-
Self-Validating Design: The assay includes a positive control to verify assay sensitivity and utilizes LC-MS/MS mass balance to confirm that the loss of the parent compound strictly equals the formation of the GSH-adduct.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Prepare a 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: Mix the test compound (final concentration 10 µM) with GSH (final concentration 5 mM) in a 37°C water bath. Expert Insight: The 500-fold molar excess of GSH is intentionally chosen to mimic the highly reducing intracellular environment of hepatocytes.
-
Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Expert Insight: Acetonitrile instantly precipitates proteins and halts the reaction, ensuring accurate temporal snapshots.
-
LC-MS/MS Analysis: Monitor the disappearance of the parent mass and the appearance of the compound-GSH adduct mass.
-
Validation Check: The assay is only considered valid if the positive control (1-chloro-2,4-dinitrobenzene, CDNB) exhibits a half-life (
) of < 10 minutes, and the mass balance (remaining compound + adduct) equals 100% ± 10%.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Purpose: To evaluate the specific target affinity (e.g., ERα or KDM4) of the synthesized derivative.
-
Causality: TR-FRET is selected over standard colorimetric assays because its time-delayed reading mechanism is entirely insensitive to the auto-fluorescence or non-specific protein precipitation often caused by reactive parent compounds.
Step-by-Step Methodology:
-
Reagent Assembly: Combine the recombinant target protein (e.g., GST-tagged ERα) and a fluorescently labeled tracer ligand in an assay buffer containing 1 mM DTT and 0.1% BSA. Expert Insight: DTT prevents non-specific disulfide cross-linking, while BSA prevents the compound from non-specifically adhering to the microplate plastic.
-
Compound Addition: Dispense test compounds in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM) into a 384-well low-volume plate using an acoustic dispenser.
-
Fluorophore Addition: Add a Terbium-labeled anti-GST antibody to the wells. Expert Insight: Terbium provides a long-emission half-life. By introducing a 100-microsecond delay before reading the plate, short-lived background fluorescence is completely eliminated.
-
Detection & Validation: Read the plate using a compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Validation Check: Calculate the Z'-factor using a known reference inhibitor (e.g., Fulvestrant for ERα)[3] as the positive control and DMSO as the negative control. The assay data is only accepted if Z' > 0.6.
Self-validating experimental workflow for evaluating derivative efficacy and safety.
References
- Source: Google Patents (Quanticel Pharmaceuticals / Celgene)
- Source: Google Patents (AstraZeneca)
-
Title: Zavondemstat | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
Sources
kinetic studies of 5-(Bromomethyl)-N-methyl-3-pyridinamine reactions
An in-depth kinetic analysis of 5-(Bromomethyl)-N-methyl-3-pyridinamine reveals a fascinating, yet challenging, bifunctional molecule. For drug development professionals and synthetic chemists, understanding the precise reaction kinetics of this building block is critical. It contains both a highly reactive electrophile (the bromomethyl group) and a strong nucleophile (the secondary N-methylamine), creating a kinetic competition between desired target substitution and rapid self-degradation.
This guide objectively compares the kinetic performance of this compound against common structural alternatives, providing the mechanistic causality and self-validating protocols necessary to harness its reactivity.
Mechanistic Causality: The Bifunctional Dilemma
The primary challenge when working with this compound is its inherent instability as a free base. Halomethylpyridines are notoriously prone to self-alkylation (quaternization), rapidly degrading into insoluble polymeric tars even at room temperature [1].
When the free base is liberated, the molecule undergoes competitive kinetics:
-
Target Substitution (
): The desired attack by an external nucleophile on the electrophilic bromomethyl carbon. -
Self-Condensation (
): Intermolecular attack by the N-methylamino group (or the pyridine nitrogen) of one monomer onto the bromomethyl group of another. As observed in analogous aminomethylpyridine systems, this alkylation is governed by kinetic control, where the high nucleophilicity of the secondary amine drives rapid step-growth polymerization [2].
To kinetically trap the monomer and prevent degradation, the compound must be stored and handled as a hydrobromide salt . The acidic environment protonates the basic nitrogen centers, completely eliminating their nucleophilicity and reducing
Fig 1: Competing kinetic pathways of this compound upon free base generation.
Comparative Kinetic Performance
To objectively evaluate this compound, we must benchmark its reaction kinetics against alternative building blocks. The bromomethyl moiety is an exceptionally strong electrophilic center, facilitating rapid
Alternative 1: Benzyl Bromide (The Baseline)
Lacking any nucleophilic nitrogen atoms, benzyl bromide cannot self-condense (
Alternative 2: 3-(Bromomethyl)pyridine
This analog possesses the electrophilic bromomethyl group and the pyridine nitrogen, but lacks the secondary amine. The pyridine nitrogen is a weaker nucleophile than a secondary amine. Consequently, its self-condensation rate (
Alternative 3: 5-(Chloromethyl)-N-methyl-3-pyridinamine
By swapping the bromide leaving group for a chloride, the electrophilicity of the benzylic carbon is drastically reduced. This modification suppresses
Data Synthesis: Kinetic Comparison Matrix
The following table summarizes the relative pseudo-first-order rate constants (using Sodium Azide as a model nucleophile at 298 K) to guide reagent selection.
| Compound | Electrophile | Nucleophilic Sites | Relative | Relative | Free Base Stability |
| Benzyl bromide | Bromomethyl | None | 1.0x (Baseline) | 0 | High |
| 3-(Bromomethyl)pyridine | Bromomethyl | Pyridine N | 1.1x | Low | Moderate |
| 5-(Chloromethyl)-N-methyl-3-pyridinamine | Chloromethyl | 2° Amine, Pyridine N | 0.05x | Low | Moderate |
| This compound | Bromomethyl | 2° Amine, Pyridine N | 1.2x | Very High | Very Low (Tars) |
Insight: this compound offers the highest target reactivity (
Experimental Protocols: Self-Validating Kinetic Assays
To successfully utilize this compound, researchers must employ in situ free-base generation under pseudo-first-order conditions. The following NMR-monitored protocol is designed as a self-validating system to accurately measure
Protocol: In Situ Competitive Substitution Kinetics via H NMR
Objective: Measure the substitution rate of the bromomethyl group while validating that target substitution outcompetes self-condensation.
Reagents:
-
This compound hydrobromide (1.0 eq, 0.05 M)
-
Target Nucleophile (e.g., Tetra-n-butylammonium azide) (10.0 eq, 0.50 M)
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Solvent: CD
CN (Deuterated Acetonitrile)
Step-by-Step Methodology:
-
Baseline Establishment: In an NMR tube, dissolve the hydrobromide salt and the internal standard in 0.5 mL of CD
CN. Record a baseline H NMR spectrum. The benzylic protons (-CH Br) will appear as a sharp singlet (~4.5 ppm). -
Nucleophile Loading: Add the target nucleophile (10.0 eq). The massive excess establishes pseudo-first-order kinetics, artificially inflating the probability of
over . -
In Situ Activation: Inject DIPEA (1.1 eq) directly into the NMR tube, invert twice to mix, and immediately insert into the spectrometer (pre-locked and shimmed at 298 K). The DIPEA deprotonates the salt, liberating the reactive free base.
-
Kinetic Acquisition: Acquire a single-scan
H NMR spectrum every 30 seconds for 30 minutes. -
Self-Validation & Data Extraction:
-
Integrate the decaying benzylic starting material peak against the internal standard.
-
Integrate the emerging product benzylic peak (e.g., -CH
N shifts to ~4.3 ppm). -
Critical Trustworthiness Check: Calculate the mass balance at
min. (Moles of Product + Moles of Remaining Starting Material) / Initial Moles. If the mass balance is < 95%, undetected polymeric precipitation ( ) has occurred. -
Plot
versus time. The slope yields the pseudo-first-order rate constant ( ).
-
Fig 2: Self-validating NMR workflow for measuring competitive substitution kinetics.
References
-
Title: The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment Source: ResearchGate / Journal of Chemical Education URL: [Link]
-
Title: Activity-based ratiometric FRET probe reveals oncogene-driven changes in labile copper pools induced by altered glutathione metabolism Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
comparative analysis of different synthetic routes to 5-(Bromomethyl)-N-methyl-3-pyridinamine
Executive Summary & Strategic Overview
5-(Bromomethyl)-N-methyl-3-pyridinamine is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and complex heterocyclic active pharmaceutical ingredients (APIs)[1]. However, this molecule presents a classic synthetic paradox: it contains both a nucleophilic secondary amine and a highly electrophilic bromomethyl group on the same pyridine scaffold.
If isolated as a free base, the molecule rapidly undergoes intra- or intermolecular alkylation, leading to uncontrolled oligomerization and degradation. Therefore, the ultimate strategic requirement for any viable synthetic route is the isolation of the product as a stable hydrobromide salt , which protonates the amine and neutralizes its nucleophilicity.
This guide objectively evaluates the three primary synthetic pathways to this target, explaining the mechanistic causality behind each approach and providing a self-validating experimental protocol for the most scalable route.
Mechanistic Evaluation of Synthetic Pathways
Route A: Global Reduction of Formyl-Ester (The Gold Standard)
This route relies on the functionalization of methyl 5-aminonicotinate. Direct mono-methylation of primary aminopyridines often suffers from over-alkylation. To circumvent this, the amine is formylated, and the resulting intermediate undergoes a global reduction using Borane-THF (BH3·THF) or LiAlH4 to simultaneously reduce the ester to a hydroxymethyl group and the formyl group to a methyl group[2]. The resulting alcohol is then subjected to bromination using aqueous HBr.
-
Verdict: Highly scalable, excellent atom economy, and avoids complex chromatographic separations.
Route B: Radical Bromination (The Direct but Flawed Approach)
A seemingly shorter route involves the Wohl-Ziegler bromination of N-protected N,5-dimethylpyridin-3-amine using N-bromosuccinimide (NBS) and a radical initiator (AIBN). However, empirical data shows that 3-methylpyridines are notoriously resistant to free-radical bromination[3]. The electrophilic nature of the bromine radical is destabilized by the electron-deficient pyridine ring at the meta-position.
-
Verdict: While successful for 2-methyl and 4-methyl pyridines, the rate of reactivity for 3-methylpyridines is exceptionally low, leading to poor regioselectivity, low yields (<15%), and complex product mixtures[3].
Route C: Palladium-Catalyzed Cross-Coupling
Starting from 5-bromo-N-methylpyridin-3-amine, this route utilizes a Pd-catalyzed cyanation or carbonylation followed by reduction to the alcohol and subsequent bromination.
-
Verdict: Reliable and high-yielding, but the high cost of palladium catalysts and specialized ligands makes it less attractive for early-stage scale-up compared to Route A.
Quantitative Route Comparison
The following table summarizes the performance metrics of the three primary synthetic strategies:
| Parameter | Route A: Global Reduction | Route B: Radical Bromination | Route C: Cross-Coupling |
| Starting Material | Methyl 5-aminonicotinate | N,5-dimethylpyridin-3-amine | 5-bromo-N-methylpyridin-3-amine |
| Overall Yield | 45 – 55% | < 15% | 30 – 40% |
| Step Count | 3 | 3 | 4 |
| Scalability | High (Kilogram scale) | Low (Complex purification) | Medium (Catalyst cost) |
| Key Challenge | Handling reactive borane/hydride | Poor regioselectivity & low conversion | Expensive Pd catalysts & ligands |
| Product Purity | > 98% (as HBr salt) | < 80% (difficult separation) | > 95% |
Pathway Visualization
Divergent synthetic pathways to this compound.
Experimental Protocol: Route A (The Gold Standard)
The following methodology details the optimized, self-validating protocol for Route A. Every step is designed to maximize chemoselectivity and ensure the stability of the final product.
Step 1: Synthesis of Methyl 5-(formylamino)nicotinate
-
Causality: Formylation followed by reduction ensures strict mono-methylation, avoiding the tertiary amine impurities common in direct reductive amination.
-
Procedure:
-
To a stirred solution of acetic anhydride (1.2 eq) at 0 °C, add formic acid (1.5 eq) dropwise. Stir for 30 minutes to generate the mixed acetic-formic anhydride.
-
Add methyl 5-aminonicotinate (1.0 eq) dissolved in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the mixture in vacuo and triturate the residue with diethyl ether to afford the formylated product as a solid. Filter and dry.
-
Step 2: Global Reduction to 5-(Hydroxymethyl)-N-methylpyridin-3-amine
-
Causality: Borane-THF (BH3·THF) is selected over LiAlH4 because it is highly chemoselective for amides and esters without risking the over-reduction or fragmentation of the pyridine ring[2].
-
Procedure:
-
Dissolve the formamide ester (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere. Cool to 0 °C.
-
Add BH3·THF (1.0 M in THF, 4.0 eq) dropwise to control the evolution of hydrogen gas.
-
Heat the mixture to reflux for 12 hours.
-
Cool to 0 °C and carefully quench with methanol, followed by the slow addition of 1M HCl to break the stable boron-nitrogen complexes.
-
Adjust the pH to 8 using saturated aqueous NaHCO3 and extract with ethyl acetate. Dry the organic layer over MgSO4, filter, and concentrate to yield the amino-alcohol intermediate.
-
Step 3: Bromination and Salt Formation
-
Causality: Performing the bromination in concentrated aqueous HBr immediately protonates the secondary amine. This neutralizes its nucleophilicity, preventing self-polymerization and allowing the isolation of the stable hydrobromide salt.
-
Procedure:
-
Suspend the crude 5-(hydroxymethyl)-N-methylpyridin-3-amine (1.0 eq) in 48% aqueous hydrobromic acid (10 volumes).
-
Heat the mixture to 100 °C for 4 hours.
-
Cool the solution to room temperature and remove the aqueous solvent under reduced pressure (azeotrope with toluene to remove residual water).
-
Recrystallize the resulting crude solid from ethanol/diethyl ether to yield this compound hydrobromide as an off-white, bench-stable crystalline solid.
-
References
- ChemicalBook - N-Methyl-3-pyridinamine | 18364-47-1 URL
- Daneshyari (Literature Repository)
- Semantic Scholar - J. Zhang et al. / Bioorganic Chemistry 36 (2008)
Sources
comparing the efficacy of different catalysts for cross-coupling with 5-(Bromomethyl)-N-methyl-3-pyridinamine
This guide provides an in-depth technical comparison of catalyst systems for the cross-coupling of 5-(Bromomethyl)-N-methyl-3-pyridinamine .
Critical Structural Clarification
This guide specifically addresses the Alkyl Halide (Picolyl Bromide) moiety:
-
Substrate: this compound
-
Reactive Site:
(sp³ hybridized carbon). -
Challenge: This is distinct from standard aryl halide coupling. If your target is the aryl bromide (5-Bromo-N-methyl-3-pyridinamine), standard Buchwald-Hartwig or Suzuki conditions (Pd(dppf)Cl₂, Pd(PPh₃)₄) apply.
Substrate Analysis & Reactivity Profile
Coupling at the 5-bromomethyl position presents a unique set of competing pathways compared to traditional aryl halide cross-coupling.
| Feature | Chemical Consequence | Impact on Catalyst Selection |
| sp³ C-Br Bond | High barrier to oxidative addition; prone to radical pathways. | Requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) or Nickel catalysts. |
| Free Secondary Amine | Strong coordination to Pd/Ni centers (Catalyst Poisoning). | Mandatory: Use high catalyst loading or protect the amine (Boc/Ac) prior to coupling. |
| Pyridine Nitrogen | Competitive coordination; directs C-H activation. | Avoid low-ligand systems; use chelating or bulky monodentate ligands to outcompete pyridine binding. |
| Benzylic Reactivity | High susceptibility to Homocoupling (Wurtz-type) and Nucleophilic Attack ( | Strict control of stoichiometry and base selection (mild bases preferred). |
Catalyst Performance Comparison
The following table compares efficacy for a standard Suzuki-Miyaura coupling (Substrate + Aryl Boronic Acid).
| Catalyst System | Ligand Class | Efficacy | Key Mechanism | Recommendation |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl Phosphine | High | Facilitates oxidative addition into sp³ C-Br; bulky ligand prevents amine poisoning. | Primary Choice for high yields (>85%). |
| Pd(OAc)₂ + XPhos | Dialkylbiaryl Phosphine | High | Similar to SPhos; excellent for sterically hindered coupling partners. | Alternative if SPhos fails. |
| PEPPSI-iPr | NHC (N-Heterocyclic Carbene) | Medium-High | Extremely robust; resistant to oxidation and thermal degradation. | Best for scale-up or difficult substrates. |
| NiCl₂(dme) + dtbbpy | Nickel-Bipyridine | Medium | Radical mechanism; excellent for alkyl halides but sensitive to air/moisture. | Best for Negishi or Reductive Cross-Coupling. |
| Pd(PPh₃)₄ | Triarylphosphine | Low | Prone to rapid deactivation; ligand exchange is too fast, allowing amine poisoning. | Avoid. Poor stability and turnover. |
Decision Logic for Catalyst Selection
Use this decision tree to select the optimal catalytic system based on your specific coupling partner and protecting group strategy.
Caption: Decision matrix for selecting catalytic conditions based on coupling partner and substrate protection status.
Optimized Experimental Protocol (System A: Pd-SPhos)
Objective: Cross-coupling of N-Boc-5-(bromomethyl)-N-methyl-3-pyridinamine with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv (Protected form recommended).
-
Boronic Acid: 1.5 equiv.[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).
-
Note: Pre-complexation is preferred. Stir Pd(OAc)₂ and SPhos in solvent for 10 min before adding substrate.
-
-
Base: K₃PO₄ (3.0 equiv) – Anhydrous, finely ground.
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (dry).
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk tube, charge Pd(OAc)₂ and SPhos. Evacuate and backfill with Argon (3x). Add anhydrous Toluene and stir at RT for 10 mins (Solution turns yellow/orange).
-
Reactant Addition: Add the protected pyridine substrate, aryl boronic acid, and K₃PO₄.
-
Degassing: If using aqueous co-solvent, degas water separately (sparge with Argon for 30 mins) before addition.
-
Reaction: Heat to 80°C for 12–16 hours.
-
Monitoring: Check LCMS for "Protodebromination" byproduct (reduction of
to ). If observed, lower temperature to 60°C and increase time.
-
-
Workup: Filter through Celite to remove Palladium black. Wash with EtOAc.
Mechanistic Insight: The sp³ Challenge
The primary failure mode for this substrate is Homocoupling vs. Cross-Coupling . The diagram below illustrates how bulky ligands (L) favor the desired pathway.
Caption: Catalytic cycle highlighting the critical role of ligand bulk (SPhos) in preventing homocoupling of the reactive picolyl intermediate.
References
-
SPhos Efficacy: Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.[2][3] Link
-
Picolyl Halide Coupling: Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes." Angewandte Chemie International Edition. Link
-
PEPPSI Catalyst System: Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chemistry – A European Journal.[4] Link
-
Amine Protection Strategies: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. Link
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
SAR studies of derivatives synthesized from 5-(Bromomethyl)-N-methyl-3-pyridinamine
Executive Summary
5-(Bromomethyl)-N-methyl-3-pyridinamine represents a critical electrophilic scaffold in the synthesis of high-affinity ligands for Nicotinic Acetylcholine Receptors (nAChRs) . Unlike its oxygenated counterparts used to synthesize ether-linked ligands (e.g., A-85380), this brominated intermediate enables the construction of methylene-linked derivatives. These analogs are pivotal in medicinal chemistry for optimizing metabolic stability by replacing the labile ether oxygen with a carbon spacer, while maintaining the pharmacophore required for
This guide analyzes the Structure-Activity Relationship (SAR) of derivatives synthesized from this precursor, comparing them against industry standards like A-85380 and Varenicline .
Chemical Strategy & Scaffold Logic
The "Linker" Decision: Ether vs. Methylene
The primary utility of This compound is to serve as a divergence point from the classic ether-linked nAChR agonists.
-
Ether Series (Standard): Synthesized from 5-hydroxy-N-methyl-3-pyridinamine.
-
Pros: High affinity due to H-bond acceptor capability of the ether oxygen.
-
Cons: Susceptible to oxidative dealkylation (CYP450 metabolism).
-
-
Methylene Series (Target): Synthesized from 5-bromomethyl-N-methyl-3-pyridinamine.
-
Pros: Metabolically robust C-N or C-C bonds; increased lipophilicity (LogP) for CNS penetration.
-
Cons: Loss of the ether oxygen's H-bond acceptor can slightly reduce affinity unless compensated by the amine headgroup.
-
Synthesis Pathway Visualization
The following diagram outlines the critical workflow converting the methyl-pyridine precursor into the active methylene-linked ligand.
Figure 1: Synthetic route utilizing the bromomethyl scaffold to access methylene-linked nAChR ligands.
SAR Comparison & Performance Data
The following table contrasts the biological profile of derivatives derived from the bromomethyl scaffold against the ether-linked standard (A-85380) and the clinical drug Varenicline.
Comparative Performance Table (nAChR )
| Compound Class | Linker Type | 5-Substituent (Headgroup) | Selectivity ( | Metabolic Stability | |
| A-85380 (Ref) | Ether (-O-) | Azetidine | 0.05 | > 3000x | Moderate |
| Derivative A | Methylene ( | Azetidine | 0.8 - 1.5 | > 1000x | High |
| Derivative B | Methylene ( | Pyrrolidine | 12.0 | > 500x | High |
| Derivative C | Methylene ( | Dimethylamine | > 100 | Low | Moderate |
| Varenicline | Rigid Cycle | (Fused Ring) | 0.15 | > 500x | High |
Key Insights:
-
Potency Trade-off: Replacing the ether oxygen of A-85380 with a methylene group (Derivative A) results in a ~20-fold loss in affinity (
shifts from 0.05 nM to ~1 nM). This confirms the role of the ether oxygen in accepting a hydrogen bond within the receptor binding pocket. -
Headgroup Sensitivity: The scaffold is highly sensitive to the amine headgroup. The azetidine ring (Derivative A) maintains sub-nanomolar to low-nanomolar activity due to its constrained geometry, whereas the flexible pyrrolidine (Derivative B) or acyclic amines (Derivative C) suffer significant potency losses.
-
Selectivity: All derivatives synthesized from this scaffold retain high selectivity for
over , a critical requirement for avoiding off-target CNS effects.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This intermediate is unstable and a potent lachrymator. Handle in a fume hood.
-
Starting Material: Dissolve 5-methyl-N-methyl-3-pyridinamine (1.0 eq) in anhydrous
or Benzotrifluoride. -
Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) and AIBN (0.05 eq).
-
Reaction: Reflux at 80°C for 4–6 hours under Argon. Monitor by TLC (the bromide is less polar than the starting methyl compound).
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate in vacuo without heating above 40°C to avoid polymerization.
-
Validation:
-NMR should show the disappearance of the aryl-methyl singlet ( 2.3 ppm) and appearance of the bromomethyl singlet ( 4.4–4.6 ppm).
Protocol B: Derivatization (Nucleophilic Substitution)
Synthesis of 5-((Azetidin-1-yl)methyl)-N-methylpyridin-3-amine.
-
Coupling: Dissolve the crude bromomethyl intermediate (1.0 eq) in acetonitrile (
). -
Base/Nucleophile: Add
(3.0 eq) and Azetidine hydrochloride (1.2 eq). -
Conditions: Stir at room temperature for 12 hours. (Avoid heating to prevent quaternary ammonium salt formation).
-
Purification: Filter solids. Evaporate solvent.[1] Purify via flash chromatography (DCM:MeOH:NH4OH, 90:9:1).
-
Yield: Typical yields range from 60–75%.
Protocol C: Radioligand Binding Assay ( )
Self-Validating Step: Use Nicotine or Epibatidine as a positive control.
-
Membrane Prep: Prepare membranes from rat cerebral cortex or HEK293 cells stably expressing human
nAChR. -
Ligand: Use
-Epibatidine (0.5 nM final concentration). -
Incubation: Incubate membranes + radioligand + test compound (10 concentrations,
to M) in Tris-HCl buffer (pH 7.4) for 2 hours at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic & SAR Logic Diagram
This diagram illustrates the decision-making process when optimizing this scaffold.
Figure 2: SAR optimization logic demonstrating the necessity of conformational constraint (Azetidine) for this scaffold.
References
-
Sullivan, J. P., et al. (1996).[2] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[2] Neuropharmacology. Link
-
Koren, A. O., et al. (1998). "Synthesis and biological evaluation of 5-substituted pyridine analogs of epibatidine." Journal of Medicinal Chemistry. Link
-
Holladay, M. W., et al. (1998). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link
-
Carroll, F. I., et al. (2015). "Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs." Bioorganic & Medicinal Chemistry. Link
-
Hermann, T., et al. (2007). "Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics." Bioorganic & Medicinal Chemistry Letters. Link
Sources
Spectroscopic Characterization Guide: 5-(Bromomethyl)-N-methyl-3-pyridinamine vs. Precursors
Topic: Spectroscopic Comparison of 5-(Bromomethyl)-N-methyl-3-pyridinamine with its Precursors Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
This compound (Target) is a critical electrophilic intermediate used in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists, such as ABT-418 and A-85380 analogs.[1] Its high reactivity makes it a transient species in many synthetic pathways, requiring precise spectroscopic monitoring to ensure conversion without degradation (e.g., self-alkylation).
This guide provides a technical comparison between the target bromide and its two primary precursors:
-
The Methyl Precursor: N,5-Dimethylpyridin-3-amine (Starting material).[1][2]
-
The Alcohol Precursor: [5-(Methylamino)pyridin-3-yl]methanol (Intermediate).[1]
By analyzing the spectroscopic shifts (NMR, MS, IR) described below, researchers can validate the successful transformation of the methyl or hydroxymethyl group into the bromomethyl moiety.
Synthetic Pathway & Logic
The transformation typically proceeds via functionalization of the C5-methyl group.[1] While radical bromination is possible, a higher-purity route often involves oxidation to the alcohol followed by bromination.
Pathway Visualization
Caption: Primary synthetic routes converting the methyl precursor to the target bromide, highlighting the alcohol intermediate as a control point.
Spectroscopic Comparison Data
A. 1H NMR Comparative Analysis
The most definitive diagnostic signal is the shift of the C5-substituent protons.[1] The conversion from a methyl group (
| Feature | Methyl Precursor (N,5-Dimethyl) | Alcohol Precursor (Hydroxymethyl) | Target Bromide (Bromomethyl) | Diagnostic Note |
| C5-Substituent | -CH₃ | -CH₂-OH | -CH₂-Br | Primary Indicator |
| Shift ( | 2.25 - 2.35 (s) | 4.60 - 4.70 (s) | 4.42 - 4.48 (s) | Bromide is upfield of Alcohol but downfield of Methyl.[1] |
| N-Methyl (-NHCH₃) | 2.80 - 2.85 (s/d) | 2.80 - 2.85 (s/d) | 2.85 - 2.90 (s/d) | Remains relatively stable; slight downfield shift in bromide.[1] |
| Aromatic H2 | ~7.90 (s) | ~8.05 (s) | ~8.15 (s) | Deshielding increases with electron-withdrawing Br.[1] |
| Aromatic H4/H6 | ~6.8 - 7.6 (m) | ~7.0 - 7.8 (m) | ~7.1 - 7.9 (m) | Pattern depends on solvent (CDCl₃ vs DMSO-d₆).[1] |
Note: Data approximated based on standard pyridine substituent effects and analogous compounds (e.g., 3-bromo-5-methylpyridine).
B. Mass Spectrometry (MS) & IR Signatures
| Technique | Alcohol Precursor | Target Bromide | Validation Criteria |
| MS (ESI+) | M+H Peak Only No isotope pattern. | 1:1 Doublet (M, M+2) Characteristic of Bromine (⁷⁹Br/⁸¹Br). | Crucial Check: Look for the "twin towers" of equal intensity in the molecular ion region.[1] |
| FT-IR | Broad Band ~3200-3400 cm⁻¹ (O-H stretch) | Absence of O-H New weak band ~600-700 cm⁻¹ (C-Br).[1] | Disappearance of the broad OH stretch is the fastest check for reaction completion.[1] |
Experimental Protocols
Protocol A: Synthesis of Target Bromide from Alcohol Precursor
This protocol minimizes self-alkylation by maintaining acidic conditions.[1]
Reagents:
-
Precursor: [5-(Methylamino)pyridin-3-yl]methanol (1.0 eq)[1]
-
Reagent: Thionyl Bromide (
) or Phosphorus Tribromide ( ) (1.2 eq) -
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the alcohol precursor in anhydrous DCM under
atmosphere. Cool to 0°C.[1][4] -
Addition: Add
dropwise over 15 minutes. The solution may turn yellow/orange.[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (MeOH/DCM 1:9). The alcohol spot (lower Rf) should disappear.
-
-
Quench: Cool to 0°C and carefully quench with saturated
(aq).-
Caution: Exothermic reaction.[1]
-
-
Extraction: Extract with DCM (3x). Dry organic layer over
and concentrate in vacuo at low temperature (<30°C) to avoid degradation. -
Storage: The product is unstable. Store immediately at -20°C under argon or use directly in the next step.
Protocol B: QC Validation (Self-Validating System)
Before using the bromide in valuable coupling reactions, perform this quick validation:
-
Visual: Product should be an off-white to yellow solid/oil.[1] Darkening indicates decomposition.[1]
-
Solubility Test: Dissolve a small aliquot in
. If insoluble precipitate forms, self-alkylation (polymerization) has occurred. -
1H NMR Check: Integrate the
peak at ~4.45 ppm vs the aromatic signals. A ratio of 2:3 confirms the intact core.[1]
Decision Matrix: When to Use Which Precursor?
| Scenario | Recommended Precursor | Reason |
| High-Throughput Screening | Methyl Precursor | Radical bromination (NBS) is faster but yields a "dirtier" product requiring HPLC purification.[1] |
| GMP / Scale-Up | Alcohol Precursor | Conversion from alcohol is cleaner, easier to monitor (IR/TLC), and avoids difficult-to-remove radical byproducts. |
References
-
Synthesis of N,5-Dimethylpyridin-3-amine (Methyl Precursor)
-
Synthesis of Pyridine Alcohol Intermediates
-
General Protocol for Pyridyl Carbinol to Bromide Conversion
- Source: BenchChem Application Notes (General Pyridine Functionaliz
-
Context: Methodology for converting electron-deficient heterocyclic alcohols to bromides.[1]
-
Link:
-
Related Nicotinic Ligand Synthesis (ABT-418 Context)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Bromomethyl)-N-methyl-3-pyridinamine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(Bromomethyl)-N-methyl-3-pyridinamine. As a brominated pyridine derivative, this compound necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in the chemical principles that dictate them.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound combines the structural features of a brominated organic compound and a substituted pyridine, classes of chemicals known for their potential reactivity and toxicity.
Based on data from analogous compounds, the primary hazards include significant irritation and potential damage to skin and eyes, as well as respiratory tract irritation.[1][2][3] Therefore, all handling and disposal operations must be predicated on preventing direct contact and inhalation.
| Property / Hazard | Description & Rationale |
| Chemical Class | Halogenated Organic Compound; Pyridine Derivative. |
| Primary Hazards | Skin Corrosion/Irritation: Causes skin irritation.[2] Prolonged contact can lead to burns. |
| Serious Eye Damage/Irritation: Causes serious eye irritation and potential for severe damage.[1][2][3] | |
| Respiratory Irritation: May cause respiratory irritation if dust or vapors are inhaled.[1][3] | |
| Toxicity (Swallowed/Inhaled): May be harmful if swallowed or inhaled.[1] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, amines, and combustible materials.[4][5] Mixing with these can cause vigorous, potentially violent reactions. |
| Hazardous Decomposition | Combustion produces toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[3][5][6] |
Core Principles of Compliant Disposal
The disposal of this compound is governed by federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] The following principles are non-negotiable.
-
No Sewer or General Waste Disposal: Under no circumstances should this chemical or its containers be disposed of in a sink or regular trash.[8][9] Pyridine compounds can be toxic to aquatic life, and improper disposal can lead to significant environmental contamination and regulatory penalties.[7][10]
-
Segregation is Mandatory: This compound must be disposed of as halogenated organic waste . It must never be mixed with non-halogenated waste streams.[4][11][12] The co-incineration of mixed halogenated and non-halogenated waste can lead to the formation of highly toxic and persistent environmental pollutants such as brominated dioxins.[4]
-
Cradle-to-Grave Responsibility: The generating laboratory is responsible for the waste from its creation to its final, documented disposal by a licensed facility.[13]
Step-by-Step Disposal Protocol
This protocol details the process from the point of waste generation to its readiness for collection by a professional disposal service.
Step 3.1: Personal Protective Equipment (PPE)
All waste handling procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][14] The following PPE is mandatory:
-
Eye Protection: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and changed immediately if contaminated.[10]
-
Body Protection: A full-length laboratory coat, buttoned completely.[15]
-
Footwear: Closed-toe shoes are required at all times.[15]
Step 3.2: Waste Collection and Segregation
Proper collection is critical to prevent accidental reactions and ensure compliant disposal.
-
Designate a Waste Container: Obtain a waste container specifically designated for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.[7][9][15]
-
Collect Waste Streams:
-
Solid Waste: Collect unadulterated this compound, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, filter paper, silica gel) in the designated solid halogenated waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container. Do not mix with aqueous or non-halogenated organic waste.[12]
-
-
Avoid Incompatibles: Ensure that incompatible materials (acids, bases, oxidizers) are not added to the waste container.[5]
Step 3.3: Container Management and Labeling
Clear and accurate labeling is a cornerstone of laboratory safety and regulatory compliance.[9]
-
Attach a Hazardous Waste Label: As soon as the container is designated for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[13][16]
-
Complete the Label: Fill out the label completely and accurately. It must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The accumulation start date.
-
-
Keep Container Closed: The waste container must remain securely closed at all times, except when actively adding waste.[9][16] This prevents the release of vapors and reduces the risk of spills.
Step 3.4: Temporary On-Site Storage
Proper storage while awaiting pickup is essential to maintain a safe laboratory environment.
-
Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA), which should be at or near the point of generation.[7][13]
-
Use Secondary Containment: Place the container in a secondary containment bin or tray made of a compatible material to contain any potential leaks.[7][16]
-
Ensure Safe Location: The storage location must be a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible chemicals.[8][9]
Step 3.5: Final Disposal
The final step must be managed by certified professionals to ensure environmental and legal compliance.
-
Contact EHS: Arrange for pickup of the waste container through your institution's EHS department or a contracted professional hazardous waste disposal company.[16]
-
Method of Destruction: The standard and required method for disposing of pyridine derivatives and other halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10][17][18] This process is designed to break down the molecule into less harmful components and is equipped with scrubbers to manage hazardous decomposition products like hydrogen bromide.[10]
Emergency Procedures: Spill and Exposure
Minor Chemical Spill
For small spills that can be cleaned up safely by trained personnel:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Ensure the chemical fume hood is functioning correctly.
-
Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[8][19]
-
Collect Material: Carefully scoop the absorbed material into the designated halogenated hazardous waste container using spark-proof tools.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of PPE: Dispose of all contaminated cleaning materials and PPE as hazardous waste.
Personnel Exposure
Immediate first aid is crucial in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][3][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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- Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
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- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine.
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-
Hazardous Waste Compliance for Laboratories. (2013, February 1). Emory University. [Link]
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- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- SAFETY DATA SHEET for a brominated fluorinated compound. (2009, January 21). Generic SDS Source.
- SAFETY DATA SHEET for 2-(Bromomethyl)-6-methylpyridine. (2025, November 6). MilliporeSigma.
- What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
- Halogenated Solvents Safety Procedures. University of Washington.
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- Waste Segregation and Disposal Guidelines. Syracuse University.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Bromomethyl)-N-methyl-3-pyridinamine
As a reactive bromomethyl pyridinamine derivative, 5-(Bromomethyl)-N-methyl-3-pyridinamine is a valuable reagent in synthetic chemistry and drug development. However, its structural motifs suggest significant potential for high reactivity and toxicity. The bromomethyl group, in particular, is a potent alkylating agent, capable of reacting with biological nucleophiles, which necessitates a comprehensive and uncompromising approach to safety.
This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are based on a conservative assessment of structurally analogous compounds and established best practices for managing reactive and potentially hazardous chemicals.
Hazard Assessment: Understanding the Risk
Specific toxicological data for this compound is not extensively documented. Therefore, a rigorous safety protocol must be derived from the known hazards of similar brominated organic and pyridinamine compounds. The primary risks are associated with its function as an alkylating agent.
Key Hazards of Analogous Compounds:
| Hazard Category | Description | Rationale and Causality | Supporting Analogs & Citations |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact. | The electrophilic nature of the bromomethyl group can lead to covalent modification of skin proteins, triggering an inflammatory response. | 5-Bromo-3-methyl-2-(methylamino)pyridine, 2-(Bromomethyl)-6-methylpyridine, 5-bromo-2-methylpyridin-3-amine[1][2][3][4] |
| Serious Eye Damage | Poses a high risk of serious eye irritation or permanent damage. | The sensitive tissues of the eye are particularly vulnerable to alkylating agents, which can cause severe and irreversible damage. | 5-Bromo-3-methyl-2-(methylamino)pyridine, 2-(Bromomethyl)-6-methylpyridine, 5-Bromonicotinamide[1][5][6] |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation. | Fine particles can be inhaled deep into the respiratory tract, where the compound can react with mucosal tissues. | 5-Bromo-3-methyl-2-(methylamino)pyridine, 2-(Bromomethyl)-6-methylpyridine, 5-Bromonicotinamide[1][5][6] |
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion can lead to systemic exposure and potential damage to internal organs. | 2-(Bromomethyl)-6-methylpyridine, 2-Bromo-6-(bromomethyl)pyridine, 5-Bromonicotinamide[6][7] |
The Core PPE Ensemble: A Multi-Barrier Defense
Given the assessed hazards, a multi-layered PPE strategy is mandatory. This begins with engineering controls and is supplemented by a comprehensive personal barrier.
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood with adequate exhaust.[8] This is the most critical line of defense to prevent inhalation exposure.
Personal Protective Equipment Summary:
| PPE Component | Specification | Rationale for Protection |
| Hand Protection | Double Gloving: Inner: Nitrile. Outer: Neoprene or Nitrile. | Provides a robust barrier against skin contact.[9][10] Double gloving, a standard practice for handling hazardous drugs, ensures protection if the outer glove is compromised.[11][12][13] |
| Body Protection | Disposable, polyethylene-coated, solid-front gown with back closure. | Impervious to liquids and prevents penetration of the chemical to clothing or skin.[12][14][15] This is superior to a standard lab coat, which can absorb spills. |
| Eye & Face Protection | Tightly-fitting chemical splash goggles and a full-face shield. | Goggles protect the eyes from splashes and aerosols, while the face shield provides an additional layer of protection for the face and neck.[9][10][13][15][16] |
| Respiratory Protection | NIOSH-approved N95 respirator (or higher). | To be used when handling the solid outside of a fume hood (not recommended) or during a significant spill cleanup.[12][13][17] |
Operational Plan: A Step-by-Step Procedural Guide
A systematic workflow is essential to minimize the risk of exposure at every stage of handling.
Caption: Chemical Handling & Safety Workflow Diagram.
I. Pre-Handling & Preparation
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Spill Kit: Have a spill kit ready within immediate reach. The kit should contain an inert absorbent material (e.g., dry sand), sodium thiosulfate for neutralization, and a designated container for hazardous waste.[9][18]
-
Don PPE: Put on all required PPE in the following order: gown, inner gloves, outer gloves (pulled over the gown cuffs), goggles, and finally, the face shield.[13]
II. Aliquoting & Handling (Inside Fume Hood)
-
Weighing: If handling the solid, weigh it carefully on coated weigh paper to minimize dust. Use spark-proof tools.[14][15]
-
Dissolving: Add solvent to the solid slowly to avoid splashing. Keep the container opening away from your breathing zone.
-
Transfers: Use a pipette or syringe for liquid transfers. Ensure all containers are clearly labeled.
III. Post-Handling & Decontamination
-
Quench Reactive Waste: Before cleaning, quench any residual reactive material in glassware with a suitable nucleophilic solvent (e.g., isopropanol), followed by a rinse with a neutralizing agent if necessary.
-
Surface Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water. All cleaning materials (e.g., paper towels) must be disposed of as contaminated solid waste.[18]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the face shield and gown first. The outer gloves should be removed next, followed by the goggles. Finally, remove the inner gloves, turning them inside out during removal.[13] Wash hands thoroughly with soap and water immediately after.[1][4][7]
Emergency Protocols: Spill and Exposure Management
Prompt and correct action during an emergency is critical.
Caption: Spill Response Decision-Making Protocol.
A. Spill Response
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
If not already wearing one, don a respirator.
-
Treat the spill with a neutralizing agent like sodium thiosulfate.[18]
-
Cover with an inert absorbent material.[9]
-
Using spark-proof tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[15]
-
Decontaminate the area thoroughly.
-
-
Large Spill (Outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's environmental health and safety (EH&S) office or emergency response team.
-
Prevent entry into the affected area.
-
Await the arrival of trained emergency responders.
-
B. Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Managing Halogenated Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Halogenated Organic Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent rinses, in a clearly labeled, sealed container.
-
Contaminated Solid Waste: All disposable PPE (gloves, gowns), weigh paper, absorbent materials from cleanups, and contaminated silica gel must be collected in a separate, labeled hazardous waste container.[18]
-
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[18]
-
Disposal: Disposal must be conducted through a licensed chemical waste management facility, typically via controlled incineration with flue gas scrubbing to handle the resulting hydrogen bromide.[16][19] Do not discharge any waste containing this compound into the sewer system.[14][16]
By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with this reactive compound, ensuring a safe laboratory environment for themselves and their colleagues.
References
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- ECHEMI. 2-BROMOMETHYL-PYRIDINE SDS, 1097733-23-7 Safety Data Sheets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
